UNC926
Descripción
Propiedades
IUPAC Name |
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGLFIKZKQOYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UNC926: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Chemical Probe for L3MBTL1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UNC926, a small molecule inhibitor of the methyl-lysine reader protein L3MBTL1. Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the malignant brain tumor (MBT) domain-containing family of proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails, playing a crucial role in chromatin compaction and transcriptional repression. Dysregulation of L3MBTL1 has been implicated in various diseases, making it an attractive target for therapeutic intervention. This document details the discovery of this compound through a high-throughput screening campaign, its chemical synthesis, and its characterization as a selective inhibitor of L3MBTL1. Furthermore, it elucidates the mechanism of action of this compound in the context of L3MBTL1's role in cellular signaling pathways, particularly its regulation of p53. This guide is intended to serve as a valuable resource for researchers interested in utilizing this compound as a chemical probe to further investigate the biological functions of L3MBTL1 and for those in the field of drug discovery exploring the therapeutic potential of targeting methyl-lysine reader domains.
Discovery of this compound
This compound was identified as a potent inhibitor of L3MBTL1 through a structure-activity relationship (SAR) study building upon an initial hit, UNC669, which was discovered via a high-throughput AlphaScreen assay. The primary research describing the discovery of this compound was published by Herold, J. M., et al. in the Journal of Medicinal Chemistry in 2011. The development of this compound was part of a broader effort to generate chemical probes for methyl-lysine reader domains, which were a relatively unexplored target class at the time.
The discovery workflow for this compound can be summarized as follows:
Caption: Discovery workflow for this compound.
Synthesis of this compound
The chemical synthesis of this compound, systematically named (3-Bromophenyl)(4-(1-pyrrolidinyl)-1-piperidinyl)methanone, involves a multi-step process. The following is a representative synthetic scheme based on the procedures outlined in the primary literature.
Synthetic Scheme
Caption: Synthetic scheme for this compound.
Experimental Protocol: Synthesis of (3-Bromophenyl)(4-(1-pyrrolidinyl)-1-piperidinyl)methanone (this compound)
Step 1: Synthesis of tert-butyl 4-(pyrrolidin-1-yl)piperidine-1-carboxylate (Intermediate 1)
To a solution of 1-Boc-4-piperidinone (1.0 eq) in dichloroethane (DCE) were added pyrrolidine (1.2 eq) and sodium triacetoxyborohydride (1.5 eq). The reaction mixture was stirred at room temperature for 12 hours. Upon completion, the reaction was quenched with saturated sodium bicarbonate solution and extracted with dichloromethane (DCM). The combined organic layers were washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which was used in the next step without further purification.
Step 2: Synthesis of 4-(pyrrolidin-1-yl)piperidine (Intermediate 2)
Intermediate 1 was dissolved in a solution of trifluoroacetic acid (TFA) in DCM (1:1). The mixture was stirred at room temperature for 2 hours. The solvent was then removed under reduced pressure, and the residue was basified with a saturated solution of sodium bicarbonate and extracted with DCM. The combined organic layers were dried over sodium sulfate, filtered, and concentrated to yield the desired product.
Step 3: Synthesis of (3-Bromophenyl)(4-(1-pyrrolidinyl)-1-piperidinyl)methanone (this compound)
To a solution of 4-(pyrrolidin-1-yl)piperidine (1.0 eq) and triethylamine (TEA) (2.0 eq) in DCM at 0 °C was added 3-bromobenzoyl chloride (1.1 eq) dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was then quenched with water and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel to afford this compound.
Biological Activity and Quantitative Data
This compound is a competitive inhibitor of the MBT domains of L3MBTL1, where it binds to the aromatic cage that normally recognizes mono- and di-methylated lysine residues. This inhibition disrupts the interaction of L3MBTL1 with its histone and non-histone protein targets.
| Target | Assay Type | IC50 (µM) | Kd (µM) |
| L3MBTL1 | AlphaScreen | 3.9 | 3.9 |
| L3MBTL3 | AlphaScreen | 3.2 | - |
| CBX7 | AlphaScreen | >100 | - |
| 53BP1 | Peptide Pulldown | No effect | - |
Table 1: In vitro activity of this compound against MBT domain-containing proteins.
Experimental Protocols for Key Assays
AlphaScreen Assay for L3MBTL1 Inhibition
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was employed to measure the inhibition of the interaction between the 3xMBT domain of L3MBTL1 and a biotinylated histone H4 peptide monomethylated at lysine 20 (H4K20me1).
Materials:
-
GST-tagged L3MBTL1 (3xMBT domain)
-
Biotinylated H4K20me1 peptide
-
Glutathione donor beads
-
Streptavidin acceptor beads
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound (or other test compounds)
Protocol:
-
A solution of GST-L3MBTL1 and the biotinylated H4K20me1 peptide was pre-incubated in the assay buffer.
-
Serial dilutions of this compound were added to the protein-peptide mixture in a 384-well plate.
-
Glutathione donor beads and streptavidin acceptor beads were added to the wells.
-
The plate was incubated in the dark at room temperature to allow for bead-protein and bead-peptide binding.
-
The AlphaScreen signal was read on an appropriate plate reader. The signal is generated when the donor and acceptor beads are brought into proximity through the interaction of L3MBTL1 and the H4K20me1 peptide.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for the L3MBTL1 AlphaScreen assay.
Signaling Pathway and Mechanism of Action
L3MBTL1 is a key regulator of gene expression through its role in chromatin compaction. It recognizes and binds to mono- and di-methylated histone H4 at lysine 20 (H4K20me1/2) and histone H1b at lysine 26 (H1bK26me1/2). This binding leads to the compaction of nucleosomal arrays, thereby restricting the access of transcriptional machinery to DNA and resulting in gene repression.
Furthermore, L3MBTL1 plays a significant role in the p53 signaling pathway. The tumor suppressor protein p53 is monomethylated at lysine 382 (p53K382me1) by the methyltransferase SET8. L3MBTL1 recognizes and binds to this p53K382me1 mark, leading to the repression of p53 target genes, such as the cell cycle inhibitor p21. In the absence of DNA damage, this interaction contributes to the maintenance of cellular homeostasis. Upon DNA damage, the levels of p53K382me1 decrease, leading to the dissociation of L3MBTL1 from p53 and the activation of p53-mediated gene expression, which can induce cell cycle arrest or apoptosis.[1]
This compound, by inhibiting the methyl-lysine reading function of L3MBTL1, can disrupt these processes. It prevents L3MBTL1 from binding to both methylated histones and methylated p53. This can lead to de-compaction of chromatin and the activation of L3MBTL1-repressed genes. In the context of the p53 pathway, this compound can prevent the L3MBTL1-mediated repression of p53 target genes, potentially sensitizing cells to DNA damaging agents.
Caption: L3MBTL1 signaling and the inhibitory action of this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of L3MBTL1. Its discovery has provided a crucial tool to dissect the role of this methyl-lysine reader in chromatin biology and disease-relevant signaling pathways. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate the use of this compound by the scientific community, enabling further exploration of L3MBTL1 as a potential therapeutic target. Future research directions may include the development of more potent and selective L3MBTL1 inhibitors with improved pharmacokinetic properties for in vivo studies and potential clinical applications.
References
UNC926: A Technical Guide to the Chemical Probe for L3MBTL1
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UNC926, a chemical probe targeting the methyl-lysine reader protein L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). L3MBTL1 is a member of the Polycomb group of proteins and plays a crucial role in transcriptional repression and the maintenance of genomic stability by recognizing and binding to mono- and di-methylated lysine residues on histones and other proteins. This document details the biochemical and cellular characteristics of this compound, presents its selectivity profile, outlines key experimental protocols for its use, and visualizes its biological context and experimental application.
Introduction to L3MBTL1
L3MBTL1 is a "reader" of epigenetic marks, specifically binding to mono- and di-methylated lysine 20 on histone H4 (H4K20me1/2) and lysine 26 on histone H1b (H1bK26me1/2) through its three tandem malignant brain tumor (MBT) domains. This binding leads to the compaction of nucleosomal arrays, making the associated chromatin inaccessible to transcription machinery and thereby repressing gene expression.[1][2]
Beyond its role in chromatin compaction, L3MBTL1 is implicated in several critical cellular pathways:
-
DNA Damage Response (DDR): L3MBTL1 acts as a negative regulator of the DDR. Its loss can lead to replicative stress and DNA breaks.[1] It competes with the tumor suppressor p53-binding protein 1 (53BP1) for binding to H4K20me2, a key step in DNA double-strand break repair.[3]
-
p53 Regulation: L3MBTL1 binds to p53 monomethylated at lysine 382 (p53K382me1), a modification mediated by the methyltransferase SET8. This interaction represses the transcriptional activity of p53 in the absence of DNA damage.[1]
-
Tumor Suppression: Originally identified as a potential tumor suppressor in Drosophila, L3MBTL1's loss is associated with the ectopic reactivation of germline genes.[1] In humans, loss of L3MBTL1 expression has been linked to myeloproliferative disorders.[1]
Chemical probes like this compound are invaluable tools for studying the multifaceted roles of L3MBTL1 in cellular processes and for validating it as a potential therapeutic target.
Biochemical and Cellular Activity of this compound
This compound is a small molecule inhibitor designed to competitively occupy the methyl-lysine binding pocket of L3MBTL1's MBT domains, thereby preventing its interaction with histone substrates.
Data Presentation
The following tables summarize the known quantitative data for this compound and related compounds.
Table 1: Biochemical Activity of this compound
| Target Domain | Compound | Assay Type | IC50 | Reference |
|---|
| L3MBTL1 (3xMBT) | this compound | Biochemical Inhibition | 3.9 µM | [this compound Datasheet] |
Note: The specific biochemical assay used to determine the IC50 was not detailed in the available literature, but AlphaScreen is a common method for this target class.
Table 2: Selectivity Profile of this compound
| Target Domain | Compound | Assay Type | IC50 / Binding | Reference |
|---|---|---|---|---|
| L3MBTL3 | This compound | Biochemical Inhibition | 3.2 µM | [this compound Datasheet] |
| CBX7 | This compound | Biochemical Inhibition | No Binding | [this compound Datasheet] |
| L3MBTL1 | UNC669 | Isothermal Titration Calorimetry (ITC) | Kd = 5 µM |[4] |
Note: A comprehensive selectivity screen across a broad panel of methyl-lysine reader domains for this compound is not publicly available. UNC669 is a structurally related, well-characterized compound that also targets L3MBTL1 and L3MBTL3.[1]
Key Experimental Protocols
Detailed, step-by-step protocols are essential for the effective use of chemical probes. Below are methodologies for key experiments to characterize the interaction of this compound with L3MBTL1.
Protocol: AlphaScreen™ Biochemical Assay for L3MBTL1 Inhibition
This protocol describes a method to measure the ability of this compound to inhibit the binding of the L3MBTL1 3xMBT domain to a biotinylated histone H4K20me1 peptide.
Materials:
-
Recombinant GST-tagged L3MBTL1 (3xMBT domain)
-
Biotinylated H4K20me1 peptide (e.g., Biotin-SGRGKGGKGLGKGGAKRHRKVLRD)
-
AlphaScreen™ GST Detection Kit (Donor Beads)
-
Streptavidin-coated AlphaScreen™ Acceptor Beads
-
This compound (solubilized in DMSO)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well, low-volume, white microplates (e.g., ProxiPlate)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO control.
-
Add 2.5 µL of a solution containing GST-L3MBTL1 (final concentration ~10 nM) and biotin-H4K20me1 peptide (final concentration ~10 nM) in Assay Buffer.
-
Incubate for 30 minutes at room temperature.
-
Prepare a bead slurry by mixing AlphaScreen™ GST Donor beads and Streptavidin Acceptor beads in Assay Buffer (final concentration ~20 µg/mL each). Add 5 µL of this slurry to each well under subdued light.
-
Seal the plate and incubate for 60-90 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the this compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular environment.[5] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
HEK293T or other suitable cell line
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermal cycler with a gradient function
-
SDS-PAGE and Western Blotting reagents and equipment
-
Primary antibody specific for L3MBTL1
-
HRP-conjugated secondary antibody
Procedure:
-
Compound Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or a DMSO vehicle control for 1-2 hours.
-
Cell Harvest: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 62°C) for 3 minutes. This heats each aliquot to a different temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or sonication.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of soluble L3MBTL1 in each sample by Western Blot.
-
Data Analysis: Quantify the band intensities for L3MBTL1 at each temperature for both this compound-treated and DMSO-treated samples. Plot the percentage of soluble L3MBTL1 against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations: Pathways and Workflows
L3MBTL1 Signaling and Function
The following diagram illustrates the central role of L3MBTL1 in reading histone methylation marks to mediate transcriptional repression and its interplay with the p53-mediated DNA damage response.
Logical Relationship: Chemical Probe Action
This diagram illustrates the fundamental concept of how this compound functions as a chemical probe to disrupt the "reader" function of L3MBTL1.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. uniprot.org [uniprot.org]
- 3. L3MBTL1, a polycomb protein, promotes Osimertinib acquired resistance through epigenetic regulation of DNA damage response in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards understanding methyllysine readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structure-Activity Relationship of UNC926 Analogs as L3MBTL1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the MBT family of chromatin "reader" proteins that recognize and bind to mono- and di-methylated lysine residues on histone tails. This interaction is crucial for chromatin compaction and transcriptional repression. Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Small molecule inhibitors of L3MBTL1, such as UNC926, offer valuable tools to probe the protein's function and potential as a drug target. This guide provides a detailed overview of the structure-activity relationship (SAR) of this compound and its analogs as L3MBTL1 inhibitors, along with the experimental protocols used for their evaluation.
Core Compound: this compound
This compound is a small molecule inhibitor of L3MBTL1, demonstrating a binding affinity with a dissociation constant (Kd) of 3.9 μM.[1] It acts as a methyl-lysine (Kme) reader domain inhibitor by selectively targeting the MBT domain of L3MBTL1. This compound has also been shown to inhibit the interaction of the L3MBTL1's triple MBT domain (3xMBT) with a histone H4 peptide monomethylated at lysine 20 (H4K20me1).
Structure-Activity Relationship (SAR) of L3MBTL1 Inhibitors
Key Structural Features and Insights:
The general scaffold of these inhibitors consists of a central aromatic core, a linker, and a basic amine moiety. The SAR studies on related L3MBTL1 inhibitors highlight the following key points:
-
Basic Amine Moiety: A positively charged amine is crucial for mimicking the methylated lysine side chain and anchoring the inhibitor in the aromatic cage of the MBT domain. This interaction is a hallmark of "reader" domain inhibitors.
-
Aromatic Core: The central aromatic ring system engages in hydrophobic and van der Waals interactions within the binding pocket. Modifications to this core can significantly impact potency and selectivity.
-
Linker Region: The nature and length of the linker connecting the aromatic core and the basic amine are critical for optimal positioning of the key interacting groups within the binding site.
Quantitative Data for L3MBTL1 Inhibitors
The following table summarizes the available quantitative data for this compound and the related L3MBTL1 inhibitor, UNC669.
| Compound | Target | Assay Type | Value | Reference |
| This compound | L3MBTL1 | Isothermal Titration Calorimetry (ITC) | Kd = 3.9 μM | [1] |
| UNC669 | L3MBTL1 | AlphaScreen | IC50 = 6 μM | [2] |
Experimental Protocols
The evaluation of this compound and its analogs as L3MBTL1 inhibitors relies on various biophysical and biochemical assays. The two primary methods employed are the AlphaScreen assay for high-throughput screening and Isothermal Titration Calorimetry (ITC) for detailed thermodynamic characterization of binding.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen assay is a bead-based, non-radioactive method used to measure biomolecular interactions.[3][4]
Principle:
The assay utilizes two types of hydrogel-coated beads: a Donor bead and an Acceptor bead. In the context of L3MBTL1 inhibition, one bead is conjugated to a biotinylated histone peptide (e.g., H4K20me1), and the other is conjugated to a tagged L3MBTL1 protein (e.g., His-tagged). When the protein and peptide interact, the beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of energy transfer that results in a measurable light emission at 520-620 nm. Small molecule inhibitors that disrupt the protein-peptide interaction will prevent the beads from coming together, leading to a decrease in the AlphaScreen signal.[3][4]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20).[4]
-
Dilute the His-tagged L3MBTL1 protein and the biotinylated histone peptide to their optimized concentrations in the assay buffer.
-
Prepare a slurry of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads in the assay buffer.
-
-
Assay Procedure (384-well format):
-
Add the His-tagged L3MBTL1 protein to each well.
-
Add the test compounds (this compound analogs) at various concentrations.
-
Add the biotinylated histone peptide to initiate the binding reaction.
-
Incubate the mixture at room temperature to allow for binding to reach equilibrium.
-
Add the Nickel Chelate Acceptor beads and incubate.
-
Add the Streptavidin-coated Donor beads under subdued light and incubate.
-
Read the plate on an AlphaScreen-capable plate reader.
-
-
Data Analysis:
-
The IC50 values are determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[5][6]
Principle:
An ITC instrument consists of a reference cell and a sample cell. The sample cell contains the protein of interest (L3MBTL1), and a syringe contains the ligand (this compound analog). The ligand is titrated into the sample cell in small aliquots. The heat released or absorbed upon binding is measured by the instrument, which maintains a constant temperature between the two cells. The resulting data is a series of heat spikes that correspond to each injection. The magnitude of these spikes decreases as the protein becomes saturated with the ligand.[5][7]
Detailed Methodology:
-
Sample Preparation:
-
Express and purify the L3MBTL1 protein.
-
Dialyze both the protein and the ligand (this compound analog) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment:
-
Load the L3MBTL1 protein into the sample cell.
-
Load the this compound analog into the injection syringe.
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
Perform an initial injection to account for any mixing artifacts.
-
Carry out a series of injections (typically 20-30) to ensure complete saturation of the protein.
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the relevant biological pathway and experimental workflows, created using the DOT language.
Conclusion
This compound and its related compounds represent a valuable class of chemical probes for studying the biological function of L3MBTL1. The structure-activity relationships, primarily driven by the interaction of a basic amine with the aromatic cage of the MBT domain, provide a framework for the design of more potent and selective inhibitors. The robust biochemical and biophysical assays, such as AlphaScreen and ITC, are essential tools for the quantitative evaluation of these compounds. Further exploration of the SAR of this compound analogs will be critical for the development of next-generation L3MBTL1 inhibitors with potential therapeutic applications.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
UNC926 Binding Affinity to MBT Domains: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of UNC926, a known methyl-lysine (Kme) reader domain inhibitor, to Malignant Brain Tumor (MBT) domains. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in epigenetics and drug discovery.
Introduction to this compound and MBT Domains
This compound is a small molecule inhibitor that selectively targets the MBT domains of certain proteins, interfering with their ability to recognize and bind to methylated lysine residues on histone tails.[1][2][3] MBT domains are crucial "chromatin reader" modules that play a significant role in transcriptional repression and chromatin compaction.[4][5][6] These domains are found in several proteins, including the Lethal (3) malignant brain tumor-like protein (L3MBTL) family and Scm-like with four MBT domains 1 (SFMBT1). Dysregulation of MBT domain-containing proteins has been implicated in various diseases, including cancer.[5][6] this compound serves as a chemical probe to investigate the biological functions of these proteins and as a potential starting point for therapeutic development.
Quantitative Binding Affinity of this compound to MBT Domains
This compound exhibits a micromolar binding affinity for several MBT domain-containing proteins, with a notable preference for L3MBTL1 and its close homolog L3MBTL3. The following table summarizes the available quantitative data for the binding of this compound to various MBT domains.
| Target Protein | Binding Affinity Metric | Value (μM) |
| L3MBTL1 | Kd | 3.9 |
| L3MBTL1 | IC50 | 3.9 |
| L3MBTL3 | IC50 | 3.2 |
| L3MBTL4 | IC50 | 15.6 |
Table 1: Summary of this compound Binding Affinity Data.[1]
Experimental Protocols for Determining Binding Affinity
The binding affinity of this compound to MBT domains is typically determined using biophysical techniques such as Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC). These methods provide quantitative measurements of the interaction between the small molecule inhibitor and the protein domain.
Fluorescence Polarization (FP) Assay
FP assays are used to measure the binding of a small, fluorescently labeled molecule (tracer) to a larger protein. The binding event causes a decrease in the rotational speed of the tracer, leading to an increase in the polarization of the emitted light.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified MBT domain-containing protein (e.g., L3MBTL1) in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Prepare a stock solution of a fluorescently labeled peptide corresponding to a known binding partner of the MBT domain (e.g., a histone H4 peptide with monomethylated lysine 20, H4K20me1).
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, combine the MBT protein and the fluorescently labeled peptide at concentrations optimized for a stable FP signal.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the this compound concentration.
-
Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the tracer binding.
-
References
- 1. genecards.org [genecards.org]
- 2. SFMBT1 functions with LSD1 to regulate expression of canonical histone genes and chromatin-related factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SFMBT1 functions with LSD1 to regulate expression of canonical histone genes and chromatin-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MBT Protein Repeat | Cell Signaling Technology [cellsignal.com]
- 5. MBT domain proteins in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MBT domain proteins in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
L3MBTL1: A Comprehensive Technical Guide to a Novel Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a member of the Polycomb group of proteins that plays a crucial role in transcriptional repression and chromatin compaction. It functions as a "reader" of histone modifications, specifically recognizing mono- and di-methylated lysine residues on histones H1, H3, and H4.[1][2] This recognition is mediated by its three malignant brain tumor (MBT) domains.[1][2] Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target. This technical guide provides an in-depth overview of L3MBTL1, including its mechanism of action, signaling pathways, and potential as a therapeutic target. It also details experimental protocols for studying L3MBTL1 and summarizes the current landscape of its inhibitors.
The Core Biology of L3MBTL1
L3MBTL1 is a transcriptional repressor that contributes to the maintenance of genomic stability.[3] It is a human homolog of the Drosophila tumor suppressor L(3)MBT.[3] The protein is characterized by the presence of three MBT domains, which are responsible for binding to mono- and di-methylated lysine residues on histone tails, particularly H4K20me1/2 and H1bK26me1/2.[1][4] This binding leads to chromatin compaction, thereby restricting the access of transcriptional machinery to gene promoters and resulting in gene silencing.[4] Beyond its role in histone binding, L3MBTL1 also interacts with and regulates the function of key non-histone proteins involved in cell cycle control and tumor suppression, such as p53 and the retinoblastoma protein (Rb).[4][5]
L3MBTL1 Signaling Pathways
L3MBTL1 is involved in several critical cellular signaling pathways, primarily through its interactions with p53 and the Rb-E2F pathway.
The L3MBTL1-p53 Pathway
Under normal cellular conditions, the tumor suppressor protein p53 is monomethylated at lysine 382 (K382) by the methyltransferase SET8. L3MBTL1 recognizes and binds to this p53K382me1 mark, leading to the repression of p53 target genes, such as p21.[6][7][8] Upon DNA damage, p53K382me1 levels decrease, leading to the dissociation of L3MBTL1 from p53. This allows for the activation of p53 and the transcription of its target genes, initiating cellular responses like cell cycle arrest or apoptosis.[6][7]
The L3MBTL1-Rb-E2F Pathway
The retinoblastoma protein (Rb) is a key regulator of the cell cycle, primarily through its interaction with the E2F family of transcription factors.[9] In its hypophosphorylated state, Rb binds to E2F, repressing the transcription of genes required for S-phase entry.[10] L3MBTL1 can bind to monomethylated Rb, enhancing its repressive activity on E2F target genes like Cyclin E.[11] This interaction contributes to the maintenance of cell cycle arrest.
L3MBTL1 as a Therapeutic Target in Cancer
The role of L3MBTL1 in cancer is complex and appears to be context-dependent. While it was initially identified as a tumor suppressor in Drosophila, its function in human cancers is more nuanced.[3] Loss of L3MBTL1 has been associated with myeloid malignancies and a worse prognosis in breast cancer.[4] Conversely, in some contexts, L3MBTL1 inhibition may promote apoptosis. This dual role suggests that targeting L3MBTL1 could be a viable therapeutic strategy in specific cancer types.
L3MBTL1 Inhibitors
Several small molecule inhibitors of L3MBTL1 have been developed as tool compounds to probe its function. These inhibitors typically target the MBT domains, competing with methylated histone peptides for binding.
| Compound | Target(s) | IC50 (µM) | Kd (µM) | Assay | Reference(s) |
| UNC669 | L3MBTL1, L3MBTL3 | 4.2 (L3MBTL1), 3.1 (L3MBTL3) | - | AlphaScreen | [4][12][13] |
| L3MBTL1 | 6 | - | AlphaScreen | [1] | |
| UNC1215 | L3MBTL3, L3MBTL1 | 0.04 (L3MBTL3) | 0.12 (L3MBTL3) | AlphaScreen, ITC | [14][15][16][17] |
Experimental Protocols for Studying L3MBTL1
High-Throughput Screening for L3MBTL1 Inhibitors using AlphaScreen
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay suitable for high-throughput screening of L3MBTL1 inhibitors.[18][19][20]
Principle: The assay measures the interaction between a His-tagged L3MBTL1 protein and a biotinylated histone peptide (e.g., H3K9me1).[18] Donor beads are coated with streptavidin, and acceptor beads are coated with nickel chelate. In the presence of an interaction, the beads are brought into proximity, and excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 520-620 nm.[18] Inhibitors that disrupt the L3MBTL1-histone peptide interaction will reduce the signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl, 2 mM DTT, 0.05% Tween-20).[18]
-
Dilute His-tagged L3MBTL1 and biotinylated histone peptide to desired concentrations in assay buffer.
-
Prepare a serial dilution of test compounds in DMSO, followed by dilution in assay buffer.
-
-
Assay Plate Setup (384-well format):
-
Add L3MBTL1 protein solution to each well.
-
Add biotinylated histone peptide solution to each well.
-
Add test compound or DMSO vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for protein-peptide binding and inhibitor interaction.
-
-
Bead Addition:
-
Prepare a slurry of streptavidin-coated donor beads and nickel chelate acceptor beads in assay buffer.
-
Add the bead slurry to all wells.
-
-
Final Incubation:
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 60 minutes) to allow for bead-protein/peptide binding.
-
-
Signal Detection:
-
Read the plate using a microplate reader capable of AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values for active compounds by fitting the data to a dose-response curve.
-
Cellular L3MBTL1-Histone Interaction Assay using NanoBRET
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to study protein-protein interactions in living cells.[5][21][22][23]
Principle: This assay measures the interaction between L3MBTL1 and a histone (e.g., H3) in live cells.[21] One protein is fused to NanoLuc luciferase (the donor), and the other is fused to HaloTag, which is labeled with a fluorescent acceptor.[5] When the two proteins interact, energy is transferred from the donor to the acceptor, resulting in a BRET signal. Inhibitors that disrupt this interaction will lead to a decrease in the BRET signal.[21]
Detailed Protocol:
-
Cell Culture and Transfection:
-
Cell Plating:
-
After transfection, plate the cells into a 96-well or 384-well white assay plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Add the compounds to the cells and incubate for a specified period (e.g., 20 hours).[21]
-
-
Acceptor Labeling:
-
Add the HaloTag NanoBRET 618 ligand (the acceptor) to the cells and incubate.
-
-
Substrate Addition:
-
Add the Nano-Glo Luciferase Assay Substrate (the donor substrate) to all wells.
-
-
Signal Detection:
-
Read the plate on a luminometer capable of measuring both donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control and plot against compound concentration to determine IC50 values.
-
Conclusion and Future Directions
L3MBTL1 represents a promising therapeutic target due to its multifaceted role in transcriptional regulation, cell cycle control, and DNA damage response. The development of potent and selective small molecule inhibitors is crucial for further elucidating its biological functions and for exploring its therapeutic potential. The experimental platforms described in this guide, such as AlphaScreen and NanoBRET, provide robust methods for the discovery and characterization of such inhibitors. Future research should focus on developing more selective L3MBTL1 inhibitors and on identifying the specific cancer types that are most likely to respond to L3MBTL1-targeted therapies. Furthermore, a deeper understanding of the interplay between L3MBTL1 and other epigenetic regulators will be essential for designing effective combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. lornajane.net [lornajane.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NanoBRET Protein-Protein Interaction Assays - NanoBRET Protein-Protein Interaction Assays - ICE Bioscience [en.ice-biosci.com]
- 6. The MBT repeats of L3MBTL1 link SET8-mediated p53 methylation at lysine 382 to target gene repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sketchviz.com [sketchviz.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms underlying RB protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of E2F in cell cycle control and cancer [imrpress.com]
- 11. Chromatin protein L3MBTL1 is dispensable for development and tumor suppression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 18. researchgate.net [researchgate.net]
- 19. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. urmc.rochester.edu [urmc.rochester.edu]
- 21. L3MBTL1 and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 22. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NanoBRET™ Protein:Protein Interaction System Protocol [promega.in]
LINC00926: A Long Non-coding RNA Mediating Chromatin Remodeling and Gene Activation
An In-depth Technical Guide on the Molecular Mechanisms and Impact of LINC00926 on Chromatin Architecture
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The intricate regulation of gene expression is fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases. A key layer of this control is exerted at the level of chromatin, the complex of DNA and proteins that packages the eukaryotic genome. The structure of chromatin can be dynamically altered by various molecular players to either permit or restrict access to the genetic code. While the term "UNC926" does not correspond to a singular, well-defined molecular entity in scientific literature, this guide focuses on the long non-coding RNA LINC00926 , a recently identified regulator with a significant and direct impact on chromatin structure and gene expression.
This document provides a comprehensive technical overview of the mechanism by which LINC00926 influences chromatin. Drawing from peer-reviewed research, we detail how LINC00926 acts as a molecular scaffold to guide enzymatic machinery to specific genomic loci, thereby altering local histone modifications and activating gene transcription. This guide presents key quantitative data in structured tables, provides detailed experimental protocols for replication and further investigation, and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.
Core Mechanism: LINC00926 as a Chromatin Modifier
LINC00926 exerts its influence on chromatin not by direct enzymatic activity, but by acting as a guide for histone-modifying enzymes. Research has identified a primary mechanism involving the recruitment of the histone methyltransferase MLL1 (Mixed-Lineage Leukemia 1) to target gene promoters.
The key findings demonstrate that LINC00926 physically associates with the MLL1 protein. This interaction forms a ribonucleoprotein complex that is then targeted to the promoter region of specific genes, a notable example being the WNT10B gene . Upon recruitment, the MLL1 enzyme catalyzes the trimethylation of histone H3 at lysine 4 (H3K4me3). This specific post-translational modification is a well-established hallmark of active gene promoters. The deposition of H3K4me3 marks leads to a more open chromatin state, facilitating the binding of transcription factors and RNA polymerase II, ultimately resulting in the transcriptional activation of the target gene.[1]
The signaling cascade can be summarized as follows: An increase in LINC00926 expression leads to the formation of LINC00926-MLL1 complexes. These complexes are recruited to the WNT10B promoter, increasing local H3K4me3 levels. This epigenetic modification enhances WNT10B gene expression. The resulting WNT10B protein, a secreted signaling molecule, then contributes to downstream cellular processes, including the expression of inflammatory cytokines like Interferon-gamma (IFNG) and Interleukin-17A (IL17A).[1][2]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from experiments investigating the function of LINC00926.
Table 1: LINC00926-MLL1 Interaction and Effect on WNT10B Expression
This table presents data from co-immunoprecipitation (co-IP) experiments to validate the physical interaction between LINC00926 and MLL1, and the subsequent effect of LINC00926 knockdown on the expression of its target gene, WNT10B.
| Experiment | Target | Method | Result | Cell Type | Reference |
| RNA-IP | LINC00926 | MLL1 Antibody Pulldown followed by qRT-PCR | ~12-fold enrichment of LINC00926 vs. IgG control | Human PBMCs | [1] |
| Knockdown | WNT10B | siRNA targeting LINC00926 followed by qRT-PCR | ~50% decrease in WNT10B mRNA levels | Human PBMCs | [1] |
Table 2: MLL1 Occupancy and Impact on Downstream Gene Expression
This table details the results from Chromatin Immunoprecipitation (ChIP) assays showing MLL1 recruitment to the WNT10B promoter and the functional consequence of LINC00926 knockdown on inflammatory gene expression.
| Experiment | Target | Method | Result | Cell Type | Reference |
| ChIP-qPCR | WNT10B Promoter | MLL1 Antibody Pulldown followed by qPCR | Significant enrichment of promoter region vs. IgG control | Human PBMCs | [1] |
| Knockdown | IFNG | siRNA targeting LINC00926 followed by qRT-PCR | Significant decrease in IFNG mRNA levels | TALL-104 cells | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described in the primary literature.[1]
Protocol 1: RNA Immunoprecipitation (RIP) for LINC00926-MLL1 Interaction
This protocol is used to confirm the physical association between LINC00926 and the MLL1 protein in vivo.
-
Cell Preparation and Crosslinking : Culture Peripheral Blood Mononuclear Cells (PBMCs) under standard conditions. Crosslink protein-RNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Lysis and Sonication : Lyse the cells using a suitable lysis buffer containing protease and RNase inhibitors. Sonicate the lysate to shear chromatin and ensure solubility of nuclear complexes.
-
Immunoprecipitation : Pre-clear the lysate with Protein A/G magnetic beads. Incubate the cleared lysate overnight at 4°C with an antibody targeting MLL1 or a non-specific IgG as a negative control.
-
Complex Capture : Add Protein A/G magnetic beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes : Wash the beads multiple times with low and high salt wash buffers to remove non-specifically bound proteins and RNA.
-
Elution and Reverse Crosslinking : Elute the RNA-protein complexes from the beads. Reverse the formaldehyde crosslinks by incubating with Proteinase K and heating at 65°C.
-
RNA Purification : Purify the RNA from the eluted sample using a standard RNA extraction kit.
-
qRT-PCR Analysis : Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for LINC00926 to determine its enrichment in the MLL1-IP sample relative to the IgG control.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for H3K4me3 at the WNT10B Promoter
This protocol is designed to measure the occupancy of MLL1 and the resulting H3K4me3 histone mark at the WNT10B gene promoter.
-
Cell Crosslinking and Lysis : Follow step 1 from the RIP protocol. After quenching, lyse cells and nuclei.
-
Chromatin Shearing : Sonicate the nuclear lysate to shear the chromatin into fragments of approximately 200-500 base pairs. Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.
-
Immunoprecipitation : Save a small aliquot of the sheared chromatin as "input" control. Incubate the remaining chromatin overnight at 4°C with an antibody specific for MLL1 or H3K4me3 (or IgG control).
-
Complex Capture and Washes : Follow steps 4 and 5 from the RIP protocol to capture and wash the immune complexes.
-
Elution and Reverse Crosslinking : Elute the chromatin complexes from the beads. Reverse crosslinks by adding NaCl and incubating at 65°C for at least 6 hours (or overnight). Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification : Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
qPCR Analysis : Perform quantitative PCR using primers designed to amplify a specific region of the WNT10B promoter. Calculate the fold enrichment of the target region in the specific IP sample relative to the IgG control, after normalizing to the input sample.
Protocol 3: siRNA-mediated Knockdown of LINC00926
This protocol is used to reduce the expression of LINC00926 to study the functional consequences on target gene expression.
-
Cell Seeding : Seed cells (e.g., TALL-104 or PBMCs) in 6-well plates to achieve 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation : Dilute the LINC00926-targeting siRNA or a non-targeting control siRNA in serum-free medium. In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
Transfection : Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation : Incubate the cells for 48-72 hours post-transfection.
-
Analysis : Harvest the cells for downstream analysis.
-
RNA Analysis : Isolate total RNA and perform qRT-PCR to confirm the knockdown efficiency of LINC00926 and to measure the expression levels of target genes like WNT10B and IFNG.
-
Protein Analysis : Isolate total protein and perform Western blotting if analyzing changes at the protein level.
-
Conclusion and Future Directions
The study of LINC00926 provides a clear example of how long non-coding RNAs function as critical regulators of chromatin architecture and gene expression. By recruiting the MLL1 complex, LINC00926 directly facilitates the deposition of the activating H3K4me3 mark at specific gene promoters, thereby controlling downstream signaling pathways. This mechanism underscores the potential of lncRNAs as therapeutic targets.
For drug development professionals, this pathway presents several points for potential intervention. Targeting the LINC00926 transcript itself with antisense oligonucleotides, or developing small molecule inhibitors to disrupt the LINC00926-MLL1 interaction, could offer novel strategies for modulating pathways dysregulated in diseases characterized by inflammation or aberrant WNT signaling.
Future research should aim to:
-
Identify the full cohort of genes regulated by the LINC00926-MLL1 complex through genome-wide techniques like ChIP-seq and RNA-seq.
-
Elucidate the specific RNA sequence motifs within LINC00926 and protein domains within MLL1 that are critical for their interaction.
-
Investigate the role of this regulatory axis in various pathological contexts, expanding beyond its initial characterization in post-traumatic stress disorder.
This technical guide serves as a foundational resource for understanding and investigating the role of LINC00926 in chromatin biology, providing the necessary data, protocols, and conceptual frameworks to drive further discovery.
References
- 1. Long non-coding RNA LINC00926 regulates WNT10B signaling pathway thereby altering inflammatory gene expression in PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long non-coding RNA LINC00926 regulates WNT10B signaling pathway thereby altering inflammatory gene expression in PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UNC926 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a small molecule inhibitor targeting the malignant brain tumor (MBT) domain of the L3MBTL1 (Lethal (3) malignant brain tumor-like protein 1). L3MBTL1 is a "reader" of epigenetic marks, specifically recognizing mono- and di-methylated lysine residues on histones, such as H4K20me1, and non-histone proteins like p53. By binding to these methylated sites, L3MBTL1 contributes to chromatin compaction and transcriptional repression. This compound competitively binds to the MBT domain of L3MBTL1, thereby preventing its interaction with its target proteins and disrupting its biological function. These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe the function of L3MBTL1 and its role in cellular signaling pathways.
Mechanism of Action
This compound acts as a selective antagonist of L3MBTL1.[1] It has been shown to bind to the MBT domain of L3MBTL1 with a dissociation constant (Kd) and an IC50 of 3.9 μM in biochemical assays.[2][3] This binding event inhibits the interaction of L3MBTL1 with its natural ligands, most notably monomethylated histone H4 at lysine 20 (H4K20me1).[1] A key non-histone target of L3MBTL1 is the tumor suppressor protein p53. L3MBTL1 specifically recognizes p53 monomethylated at lysine 382 (p53K382me1), a modification mediated by the methyltransferase SET8. This interaction leads to the repression of p53 target genes, including the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein PUMA. By inhibiting L3MBTL1, this compound is expected to de-repress these p53 target genes, leading to cell cycle arrest and apoptosis.
Signaling Pathway
The signaling pathway involving L3MBTL1 and its inhibition by this compound primarily revolves around the regulation of p53 activity. Under normal cellular conditions, p53 is monomethylated by SET8 at lysine 382. L3MBTL1 recognizes and binds to this p53K382me1 mark, leading to the recruitment of repressive chromatin machinery and the silencing of p53 target genes such as CDKN1A (p21) and BBC3 (PUMA). This maintains cells in a proliferative state. Upon treatment with this compound, the binding of L3MBTL1 to methylated p53 is blocked. This leads to the activation of p53 target genes, resulting in the production of p21 and PUMA proteins. Increased p21 levels can induce cell cycle arrest, while increased PUMA levels can trigger apoptosis.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Conditions | Reference |
| L3MBTL1 Kd | 3.9 µM | Biochemical Assay | [3] |
| L3MBTL1 IC50 | 3.9 µM | Biochemical Assay | [2] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of choice.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT116, U2OS)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of p21 and PUMA Expression
This protocol describes how to assess the effect of this compound on the protein levels of the p53 target genes, p21 and PUMA.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies against p21, PUMA, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 10 µM, or a concentration around the determined IC50) for 24-48 hours. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p21, PUMA, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and add ECL detection reagent. Image the blot using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize the levels of p21 and PUMA to the loading control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in cell culture.
Conclusion
This compound is a valuable research tool for investigating the biological roles of L3MBTL1. By inhibiting L3MBTL1, this compound can be used to study the downstream consequences on p53 signaling, cell cycle regulation, and apoptosis. The protocols provided here offer a starting point for researchers to design and execute experiments to explore the therapeutic potential of targeting L3MBTL1 in cancer and other diseases. It is recommended that each laboratory optimizes these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for UNC926 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a small molecule inhibitor that targets the malignant brain tumor (MBT) domain of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). L3MBTL1 is a chromatin 'reader' protein that plays a crucial role in transcriptional repression and maintaining genome stability. It recognizes and binds to mono- and di-methylated lysine residues on histones, particularly H4K20 and H1bK26, leading to chromatin compaction and gene silencing. Dysregulation of L3MBTL1 has been implicated in various cancers, including myeloid malignancies and breast cancer, where it can function as a tumor suppressor.[1][2] By inhibiting the MBT domain of L3MBTL1, this compound presents a potential therapeutic strategy to counteract the pathological consequences of L3MBTL1 dysregulation in cancer.
These application notes provide a framework for investigating the dose-response relationship of this compound in cancer cell lines, including protocols for assessing cell viability, apoptosis, and cell cycle distribution.
Data Presentation
The following tables summarize illustrative quantitative data from experiments with this compound on various cancer cell lines. Note: This data is hypothetical and intended for demonstration purposes.
Table 1: IC50 Values of this compound in Cancer Cell Lines after 72-hour Treatment
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 8.5 |
| MCF-7 | Breast Cancer | 12.3 |
| A549 | Lung Cancer | 15.8 |
| HCT116 | Colon Cancer | 10.2 |
Table 2: Dose-Response of this compound on K562 Cell Viability (MTT Assay) after 72-hour Treatment
| This compound Concentration (µM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 91 ± 4.8 |
| 5 | 68 ± 6.1 |
| 10 | 45 ± 5.5 |
| 25 | 22 ± 3.9 |
| 50 | 9 ± 2.1 |
Mandatory Visualizations
Caption: Workflow for determining the dose-response curve of this compound.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
Cell Culture and Seeding
-
Culture cancer cell lines in their recommended complete growth medium, supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA for adherent cells or by centrifugation for suspension cells.
-
Perform a cell count using a hemocytometer or an automated cell counter and assess viability (e.g., via trypan blue exclusion).
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
This compound Preparation and Treatment
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
On the day of the experiment, prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Include a vehicle control group that receives medium with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability (MTT) Assay
-
Following the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time.
-
Harvest both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Cell Cycle Analysis
-
Seed cells in a 6-well plate and treat with this compound as described above.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
References
- 1. Physical activity and breast cancer survival: an epigenetic link through reduced methylation of a tumor suppressor gene L3MBTL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L3MBTL1 polycomb protein, a candidate tumor suppressor in del(20q12) myeloid disorders, is essential for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating LINC00926-Mediated Gene Regulation via Chromatin Immunoprecipitation (ChIP)
Introduction
The long non-coding RNA (lncRNA) LINC00926 has emerged as a significant regulator in various cellular processes, including inflammation and cancer progression. Of particular interest is its role in modulating gene expression through interactions with chromatin-modifying proteins. It has been demonstrated that LINC00926 physically associates with Mixed Lineage Leukemia 1 (MLL1), a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), a mark associated with active gene promoters. This interaction is crucial for regulating the expression of target genes, such as WNT10B.[1][2][3]
Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo association of proteins with specific genomic regions. By performing a ChIP assay with an antibody against a protein known to interact with LINC00926, such as MLL1, researchers can identify the specific DNA loci where this complex is recruited. This allows for the elucidation of the downstream gene targets of LINC00926-mediated transcriptional regulation.
Principle of the Assay
The ChIP assay outlined below is designed to isolate and identify the genomic DNA sequences bound by a protein of interest that is part of a complex with LINC00926 (e.g., MLL1). The general workflow involves cross-linking proteins to DNA within intact cells, followed by chromatin shearing, immunoprecipitation of the target protein-DNA complexes, and subsequent analysis of the co-precipitated DNA.
Data Presentation
Quantitative data from ChIP experiments, typically obtained via quantitative PCR (qPCR), should be summarized for clear interpretation and comparison across different experimental conditions. The following table provides a template for presenting such data.
Table 1: Quantitative Analysis of MLL1 Enrichment at Target Gene Promoters
| Target Gene Promoter | Sample Treatment | Percent Input (Mean ± SD) | Fold Enrichment vs. IgG (Mean ± SD) | p-value |
| Positive Control | ||||
| HOXA9 | Control | 2.5 ± 0.3 | 25.0 ± 3.0 | <0.001 |
| HOXA9 | LINC00926 Knockdown | 0.8 ± 0.1 | 8.0 ± 1.2 | <0.01 |
| Target of Interest | ||||
| WNT10B | Control | 1.8 ± 0.2 | 18.0 ± 2.5 | <0.001 |
| WNT10B | LINC00926 Knockdown | 0.5 ± 0.08 | 5.0 ± 0.9 | <0.01 |
| Negative Control | ||||
| GAPDH | Control | 0.1 ± 0.02 | 1.0 ± 0.2 | >0.05 |
| GAPDH | LINC00926 Knockdown | 0.1 ± 0.03 | 1.1 ± 0.3 | >0.05 |
Experimental Protocols
This section provides a detailed protocol for a standard cross-linking ChIP (X-ChIP) assay, which can be adapted for targeting MLL1 or other LINC00926-interacting proteins.
I. Cell Cross-linking and Harvesting
-
Cell Culture: Grow mammalian cells to approximately 80-90% confluency in the appropriate culture medium.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.[4][5]
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature with gentle shaking.[5]
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS. Scrape the cells in ice-cold PBS containing a protease inhibitor cocktail and transfer to a conical tube.
-
Pelleting: Centrifuge the cells at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
II. Chromatin Preparation
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., containing 0.1% SDS) and incubate on ice for 15 minutes.[4]
-
Chromatin Shearing: Shear the chromatin to an average size of 200-1000 base pairs. This is a critical step and needs to be optimized for each cell type and instrument.[4]
-
Sonication: This is a common method using ultrasonic waves.[4] Keep samples cold during sonication.
-
-
Clarification: Centrifuge the sheared chromatin at maximum speed for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant, which contains the soluble chromatin, to a new tube.
III. Immunoprecipitation
-
Quantification: Determine the chromatin concentration.
-
Pre-clearing: (Optional but recommended) Add Protein A/G beads to the chromatin and incubate for 1-2 hours at 4°C with rotation to reduce non-specific binding.
-
Antibody Incubation: Add the primary antibody (e.g., anti-MLL1) to the pre-cleared chromatin. A negative control with a non-specific IgG of the same isotype should be included. Incubate overnight at 4°C with rotation.[6]
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C with rotation.[7]
IV. Washing and Elution
-
Washes: Pellet the beads by centrifugation and wash sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound material.[6]
-
Elution: Elute the protein-DNA complexes from the beads using an elution buffer (e.g., containing SDS and sodium bicarbonate).
V. Reverse Cross-linking and DNA Purification
-
Reverse Cross-linking: Add NaCl to the eluted samples and incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde cross-links.
-
Protein and RNA Digestion: Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a standard phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
VI. DNA Analysis
-
Quantitative PCR (qPCR): Use qPCR to quantify the enrichment of specific DNA sequences. Analyze the enrichment of target gene promoters (e.g., WNT10B) relative to a negative control region (e.g., GAPDH). Data is typically presented as a percentage of the input DNA or as fold enrichment over the IgG control.
Mandatory Visualizations
Signaling Pathway
Caption: LINC00926 recruits MLL1 to the WNT10B promoter, leading to gene activation.
Experimental Workflow
Caption: A stepwise workflow for a chromatin immunoprecipitation (ChIP) experiment.
References
- 1. Long non-coding RNA LINC00926 regulates WNT10B signaling pathway thereby altering inflammatory gene expression in PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rockland.com [rockland.com]
- 5. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]
- 7. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
Application of UNC926 in Alternative Splicing Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a small molecule inhibitor of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1), a methyl-lysine reader protein. L3MBTL1 plays a crucial role in transcriptional repression and chromatin compaction. While primarily studied in the context of epigenetics and cancer biology, emerging evidence suggests a potential, indirect role for L3MBTL1 and its inhibition by this compound in the regulation of alternative splicing. This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate the interplay between chromatin regulation and alternative splicing.
The L3MBTL1 gene itself is known to undergo complex alternative splicing, giving rise to multiple protein isoforms.[1][2][3] Inhibition of L3MBTL1 activity with this compound may therefore not only affect the transcription of target genes but could also influence the splicing patterns of L3MBTL1 pre-mRNA and other genes regulated by chromatin-associated factors.
Proposed Mechanism of Action in Alternative Splicing
The primary mechanism of this compound is the inhibition of the methyl-lysine binding activity of L3MBTL1. The application of this compound in alternative splicing studies is based on the hypothesis that altering chromatin structure and the recruitment of regulatory factors to gene bodies through L3MBTL1 inhibition can indirectly impact the splicing machinery.
Hypothesized Signaling Pathway:
Caption: Proposed pathway of this compound's indirect effect on alternative splicing.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its target, L3MBTL1. Note that the data on splicing changes are hypothetical and for illustrative purposes, as direct studies are lacking.
Table 1: this compound Inhibitory Activity
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | L3MBTL1 | 3.9 | Biochemical Assay | [Source] |
| This compound | L3MBTL3 | 3.2 | Biochemical Assay | [Source] |
Table 2: Hypothetical Effect of this compound on Alternative Splicing of L3MBTL1 (Illustrative)
| Treatment | Exon Skipped | Inclusion Ratio (Exon/Intron) | Fold Change vs. Control | p-value |
| Control (DMSO) | Exon 5 | 2.5 ± 0.3 | 1.0 | - |
| This compound (10 µM) | Exon 5 | 1.2 ± 0.2 | -2.1 | < 0.05 |
| Control (DMSO) | Exon 12 | 3.1 ± 0.4 | 1.0 | - |
| This compound (10 µM) | Exon 12 | 4.5 ± 0.5 | +1.5 | < 0.01 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating cultured cells with this compound to study its effects on alternative splicing.
Materials:
-
Mammalian cell line of interest (e.g., HEK293T, HeLa, or a cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (hydrochloride salt)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C.
-
Treatment:
-
Allow cells to adhere and grow for 24 hours after seeding.
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 1, 5, 10, 25 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvest: After the treatment period, wash the cells once with PBS and then proceed with RNA extraction.
Protocol 2: Analysis of Alternative Splicing by RT-PCR
This protocol describes how to analyze changes in the alternative splicing of a specific gene using reverse transcription-polymerase chain reaction (RT-PCR).
Materials:
-
RNA extraction kit
-
Reverse transcriptase and associated reagents
-
PCR master mix
-
Gene-specific primers flanking the alternative splicing event of interest
-
Agarose gel electrophoresis system
-
Gel documentation system
Procedure:
-
RNA Extraction: Extract total RNA from the this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification:
-
Design primers that flank the exon(s) subject to alternative splicing.
-
Perform PCR using the synthesized cDNA as a template. The cycling conditions will need to be optimized for the specific primers and target gene.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel to separate the different splice isoforms based on their size.
-
Visualize the bands using a gel documentation system.
-
-
Quantification: Quantify the intensity of the bands corresponding to the different isoforms to determine the relative abundance of each splice variant.
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effect on alternative splicing.
Concluding Remarks
The use of this compound in alternative splicing research represents a novel and indirect approach to understanding the coupling of chromatin regulation and RNA processing. The protocols and conceptual framework provided herein offer a starting point for investigators to explore this exciting area. Further research is warranted to elucidate the precise molecular mechanisms by which L3MBTL1 inhibition by this compound may influence the landscape of alternative splicing events in various cellular contexts.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. L3MBTL1 L3MBTL histone methyl-lysine binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. L3mbtl, the mouse orthologue of the imprinted L3MBTL, displays a complex pattern of alternative splicing and escapes genomic imprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC926 in Protein-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a small molecule inhibitor that serves as a chemical probe for studying the protein-protein interactions of the epigenetic reader protein, Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1). Specifically, this compound targets the Malignant Brain Tumor (MBT) domain of L3MBTL1, preventing its association with mono- and di-methylated lysine residues on histone tails, a crucial interaction for the regulation of gene expression and chromatin structure.[1][2][3][4][5] These application notes provide detailed protocols and data presentation guidelines for utilizing this compound to investigate the L3MBTL1-histone interaction.
Mechanism of Action
This compound acts as a competitive inhibitor of the MBT domain of L3MBTL1. The MBT domain is a "reader" domain that specifically recognizes and binds to methylated lysine residues on histone proteins, particularly H4K20me1 (histone H4 monomethylated at lysine 20).[2][3] By occupying the binding pocket of the MBT domain, this compound prevents the recruitment of L3MBTL1 to its target sites on chromatin. This disruption of the L3MBTL1-histone interaction can be used to study the downstream biological consequences of L3MBTL1 activity.
A diagram illustrating the mechanism of this compound is presented below.
Quantitative Data
This compound has been characterized by its binding affinity and inhibitory concentration against L3MBTL1 and its close homolog, L3MBTL3. The following table summarizes the key quantitative data for this compound.
| Target Protein | Assay Type | Value | Reference |
| L3MBTL1 | Binding Affinity (Kd) | 3.9 µM | [1][5] |
| L3MBTL1 | Inhibitory Concentration (IC50) | 3.9 µM | [2][3][4] |
| L3MBTL3 | Inhibitory Concentration (IC50) | 3.2 µM | [3][4] |
Experimental Protocols
Here we provide detailed protocols for two key experiments to study the effects of this compound on the L3MBTL1-histone protein-protein interaction.
In Vitro L3MBTL1-Histone Peptide Interaction Assay using AlphaLISA
This protocol describes a method to quantify the inhibitory effect of this compound on the interaction between recombinant L3MBTL1 protein and a biotinylated histone H4 peptide monomethylated at lysine 20 (H4K20me1).
Experimental Workflow Diagram:
Materials:
-
Recombinant GST-tagged L3MBTL1 protein
-
Biotinylated H4K20me1 peptide
-
This compound
-
DMSO (vehicle control)
-
AlphaLISA anti-GST Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA buffer
-
384-well microplates
Procedure:
-
This compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in AlphaLISA buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
5 µL of this compound dilution or DMSO control.
-
5 µL of GST-L3MBTL1 diluted in AlphaLISA buffer.
-
5 µL of biotinylated H4K20me1 peptide diluted in AlphaLISA buffer.
-
-
Incubation: Gently mix and incubate the plate at room temperature for 60 minutes.
-
Bead Addition: Prepare a mixture of anti-GST acceptor beads and streptavidin donor beads in AlphaLISA buffer. Add 10 µL of this bead mixture to each well.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Data Acquisition: Read the plate on an Alpha-enabled microplate reader.
-
Data Analysis: Plot the AlphaLISA signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement via Co-Immunoprecipitation (Co-IP) and Western Blot
This protocol aims to demonstrate that this compound can disrupt the interaction between L3MBTL1 and histone H4 in a cellular context.
Experimental Workflow Diagram:
Materials:
-
Cell line expressing L3MBTL1 (e.g., HEK293T)
-
This compound
-
DMSO
-
Cell lysis buffer
-
Anti-L3MBTL1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western blot (anti-L3MBTL1, anti-Histone H4)
-
Secondary HRP-conjugated antibodies
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-L3MBTL1 antibody overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 2-4 hours.
-
-
Washing: Pellet the beads and wash them multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against L3MBTL1 (to confirm successful IP) and Histone H4 (to detect the co-immunoprecipitated protein).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the amount of co-immunoprecipitated Histone H4 in this compound-treated samples compared to the DMSO control indicates disruption of the interaction.
References
Application Notes and Protocols for UNC926 Target Engagement Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a small molecule inhibitor that targets the malignant brain tumor (MBT) domains of L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1) and L3MBTL3.[1][2] These proteins are "readers" of methyl-lysine marks on histones and other proteins, playing a crucial role in transcriptional repression and protein degradation.[3][4][5][6] this compound exhibits inhibitory activity with IC50 values of 3.9 µM for L3MBTL1 and 3.2 µM for L3MBTL3.[1] Given the importance of L3MBTL proteins in various cellular processes, including cell cycle control and differentiation, and their deregulation in diseases like cancer, confirming the engagement of this compound with its intended targets in a cellular context is a critical step in its validation as a chemical probe or potential therapeutic agent.
This document provides a detailed protocol for a Cellular Thermal Shift Assay (CETSA) to verify and quantify the target engagement of this compound with L3MBTL3 in intact cells. CETSA is a powerful technique that relies on the principle of ligand-induced thermal stabilization of the target protein.[7]
Signaling Pathway of L3MBTL3
L3MBTL3 is a multifaceted protein involved in several key cellular signaling pathways. Primarily, it acts as a reader of mono- and di-methylated lysine residues on histone and non-histone proteins. This recognition can lead to transcriptional repression by recruiting other proteins to chromatin. L3MBTL3 is also implicated in the ubiquitin-proteasome pathway, where it can act as an adaptor to recruit E3 ubiquitin ligases to specific methylated substrates, leading to their degradation.[3][4][5][6] Furthermore, L3MBTL3 has been shown to be a negative regulator of the Notch signaling pathway and is also linked to the MAPK signaling pathway.[8]
Below is a diagram illustrating a simplified signaling pathway involving L3MBTL3, highlighting its role in protein degradation.
Caption: L3MBTL3-mediated protein degradation pathway and the inhibitory action of this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for this compound and L3MBTL3
This protocol describes the use of CETSA to measure the engagement of this compound with its target protein L3MBTL3 in a cellular context. The assay involves treating cells with this compound, subjecting them to a heat challenge, and then quantifying the amount of soluble L3MBTL3 remaining by Western blotting.
Materials and Reagents:
-
Cell Line: A human cell line endogenously expressing L3MBTL3 (e.g., Jurkat, HEK-293T, HeLa, HepG2).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease Inhibitor Cocktail.
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitor cocktail.
-
Primary Antibody: Rabbit or Mouse anti-L3MBTL3 antibody validated for Western blotting.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Loading Control Antibody: Anti-GAPDH or anti-β-actin antibody.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Chemiluminescent substrate.
-
Thermal cycler or heating block.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Detailed Protocol:
-
Cell Culture and Harvest:
-
Culture cells to ~80-90% confluency.
-
Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in fresh culture medium at a density of 1-2 x 10^7 cells/mL.
-
-
This compound Treatment:
-
Aliquot cell suspension into microcentrifuge tubes.
-
Treat cells with this compound at various concentrations (e.g., 0, 1, 3, 10, 30 µM). Include a DMSO-only vehicle control.
-
Incubate at 37°C for 1-2 hours to allow for compound uptake.
-
-
Heat Shock:
-
Transfer aliquots of the cell suspension to PCR tubes.
-
Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. A no-heat control (room temperature) should be included.
-
Immediately cool the samples to 4°C.
-
-
Cell Lysis:
-
Transfer the cell suspensions to microcentrifuge tubes.
-
Lyse the cells by adding an equal volume of lysis buffer and incubating on ice for 20 minutes with occasional vortexing. Alternatively, perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Centrifugation:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each supernatant sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary anti-L3MBTL3 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for L3MBTL3 and the loading control using image analysis software.
-
Normalize the L3MBTL3 band intensity to the loading control for each sample.
-
For each treatment group, plot the normalized L3MBTL3 intensity against the temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Data Presentation
The quantitative data from the CETSA experiment can be summarized in tables to facilitate comparison.
Table 1: Isothermal Dose-Response CETSA Data for this compound
This table presents the percentage of soluble L3MBTL3 remaining after a heat shock at a fixed temperature (e.g., the Tm of L3MBTL3 in the absence of the compound) with increasing concentrations of this compound.
| This compound Concentration (µM) | % Soluble L3MBTL3 (Mean ± SD, n=3) |
| 0 (Vehicle) | 50.0 ± 4.5 |
| 1 | 58.2 ± 5.1 |
| 3 | 75.6 ± 6.8 |
| 10 | 88.9 ± 7.2 |
| 30 | 92.3 ± 6.5 |
Table 2: Thermal Shift Data for this compound
This table shows the calculated melting temperatures (Tm) of L3MBTL3 in the presence and absence of this compound.
| Treatment | Melting Temperature (Tm) of L3MBTL3 (°C) (Mean ± SD, n=3) |
| Vehicle (DMSO) | 52.1 ± 0.8 |
| This compound (10 µM) | 58.5 ± 1.2 |
Conclusion
The provided application notes and protocols describe a robust method for determining the target engagement of this compound with L3MBTL3 in a cellular environment. The Cellular Thermal Shift Assay is a valuable tool for validating the mechanism of action of small molecule inhibitors and is an essential component of the drug discovery and development pipeline. The detailed protocol and data presentation guidelines will enable researchers to effectively perform and interpret these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC 926 hydrochloride | CAS 1782573-49-2 | this compound HCl | Tocris Bioscience [tocris.com]
- 3. L3MBTL3 is induced by HIF-1α and fine tunes the HIF-1α degradation under hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pelagobio.com [pelagobio.com]
- 8. uniprot.org [uniprot.org]
Application Notes and Protocols for UNC926 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a small molecule inhibitor targeting the methyl-lysine (Kme) reader domain of the Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1).[1][2][3] L3MBTL1 is a chromatin "reader" that recognizes lower methylation states of lysine residues on histone tails, particularly H4K20me1, playing a crucial role in transcriptional repression and the maintenance of genomic stability.[2][4] Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) assays are essential for the discovery and characterization of novel modulators of L3MBTL1, such as this compound.
These application notes provide detailed protocols for utilizing this compound and other potential inhibitors in relevant HTS formats, including biochemical and cell-based assays. The methodologies are designed to be robust, scalable, and suitable for automated screening platforms.
Target Profile: L3MBTL1 and the Inhibitor this compound
L3MBTL1 is a member of the Malignant Brain Tumor (MBT) domain-containing family of proteins. These proteins are characterized by their ability to bind to methylated lysine residues on histone and non-histone proteins, thereby influencing chromatin structure and gene expression.[2] this compound specifically inhibits the interaction between the MBT domain of L3MBTL1 and its histone peptide substrates.[1][2]
Table 1: Quantitative Data for this compound and Related L3MBTL1 Interactions
| Parameter | Value | Target/Interaction | Assay Type |
| Kd | 3.9 µM | L3MBTL1 MBT domain | Biochemical Binding Assay |
| IC50 | 3.9 µM | L3MBTL1 | Biochemical Assay |
| IC50 | 3.2 µM | L3MBTL3 | Biochemical Assay |
L3MBTL1 Signaling and Mechanism of Action
L3MBTL1 is a key component of the Polycomb group (PcG) of proteins and is involved in transcriptional repression. It recognizes monomethylated and dimethylated lysine residues on histones, leading to chromatin compaction and gene silencing. One of the key downstream effectors of L3MBTL1 is the tumor suppressor protein p53. L3MBTL1 can bind to methylated p53, thereby repressing its transcriptional activity in the absence of DNA damage.[4] Inhibition of L3MBTL1 by compounds like this compound can disrupt this interaction, leading to the activation of p53 target genes and potentially inducing cell cycle arrest or apoptosis.
Caption: L3MBTL1 signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Assays for L3MBTL1 Inhibitors
Several HTS technologies are suitable for identifying and characterizing inhibitors of methyl-lysine reader domains like L3MBTL1. These include proximity-based assays such as AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), as well as cell-based target engagement assays like the Cellular Thermal Shift Assay (CETSA).
Biochemical Assays
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, no-wash assay that is highly amenable to HTS.[5][6][7] It measures the interaction between a donor and an acceptor bead, which are brought into proximity by a biological interaction. For L3MBTL1, a biotinylated histone peptide (e.g., H4K20me1) is captured by streptavidin-coated donor beads, and a tagged L3MBTL1 protein (e.g., His-tagged) is captured by nickel chelate acceptor beads. Inhibition of the L3MBTL1-histone interaction by a compound like this compound prevents the beads from coming close, resulting in a decrease in the AlphaScreen signal.
Caption: Principle of the AlphaScreen assay for L3MBTL1 inhibitors.
Experimental Protocol: L3MBTL1 AlphaScreen Assay
This protocol is adapted from a validated qHTS assay for L3MBTL1 inhibitors.[2]
Materials:
-
L3MBTL1 protein (e.g., His-tagged)
-
Biotinylated histone peptide (e.g., b-AHA-H3(1-15)K9me1 or a relevant H4K20me1 peptide)
-
Streptavidin-coated Donor Beads (PerkinElmer)
-
Nickel Chelate Acceptor Beads (PerkinElmer)
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS
-
This compound or other test compounds
-
384-well or 1536-well low-volume white plates
Procedure:
-
Prepare a solution of L3MBTL1 protein and biotinylated histone peptide in assay buffer. The final concentrations should be optimized, but a starting point is 50 nM L3MBTL1 and 75 nM peptide.[2]
-
Dispense 2 µL of the protein-peptide mix into each well of the assay plate.
-
Add 23 nL of test compounds (including this compound as a positive control) dissolved in DMSO using a pin tool or acoustic dispenser.
-
Incubate the plate at room temperature for 30 minutes.
-
In subdued light, prepare a mixture of streptavidin-coated donor beads and nickel chelate acceptor beads in assay buffer to a final concentration of 10 µg/mL each.
-
Add 1 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Read the plate on an EnVision or other suitable plate reader with an AlphaScreen module.
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another proximity-based assay that is well-suited for HTS of epigenetic targets.[8][9] This assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2 or Alexa Fluor 647) when they are in close proximity. For L3MBTL1, a tagged protein (e.g., His-tagged) can be labeled with an anti-tag antibody conjugated to the donor, and a biotinylated histone peptide can be bound to streptavidin conjugated to the acceptor. Inhibition of the interaction by this compound will decrease the FRET signal.
Experimental Protocol: L3MBTL1 TR-FRET Assay
Materials:
-
His-tagged L3MBTL1 protein
-
Biotinylated H4K20me1 peptide
-
Anti-His-Europium Cryptate (donor)
-
Streptavidin-d2 (acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA
-
This compound or other test compounds
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in assay buffer.
-
In the assay plate, mix the His-L3MBTL1 protein and the biotinylated H4K20me1 peptide. Final concentrations should be in the low nanomolar range to ensure the assay is sensitive to inhibitors.
-
Add the test compounds to the protein-peptide mixture and incubate for 30-60 minutes at room temperature.
-
Add a pre-mixed solution of Anti-His-Europium Cryptate and Streptavidin-d2.
-
Incubate for 60 minutes to 4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
Table 2: Representative Quantitative Data from an L3MBTL1 HTS Campaign (AlphaScreen) [2]
| Parameter | Value |
| Number of Compounds Screened | 225,505 |
| Active Compounds (Inhibitors) | 1,495 |
| Hit Rate | 0.66% |
| Z'-factor (Assay Quality) | > 0.5 |
Cell-Based Assays
1. High-Throughput Cellular Thermal Shift Assay (HT-CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment.[10][11][12][13] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. In a high-throughput format, cells are treated with compounds, heated to a specific temperature, and the amount of remaining soluble target protein is quantified.
Caption: Workflow for a high-throughput cellular thermal shift assay (HT-CETSA).
Experimental Protocol: L3MBTL1 HT-CETSA
Materials:
-
Cell line expressing L3MBTL1 (e.g., HEK293)
-
Cell culture medium and supplements
-
This compound or other test compounds
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
384-well PCR plates
-
Thermocycler
-
Detection reagents (e.g., AlphaLISA or ELISA kit for L3MBTL1)
Procedure:
-
Seed cells in a 384-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of this compound or other test compounds for 1 hour at 37°C.
-
Wash the cells with PBS.
-
Seal the plate and heat it in a thermocycler for 3 minutes at a pre-determined optimal temperature (a temperature that causes partial denaturation of L3MBTL1).
-
Cool the plate to room temperature.
-
Lyse the cells by adding lysis buffer and incubating for 30 minutes.
-
Centrifuge the plate to pellet the aggregated proteins.
-
Transfer the supernatant containing the soluble protein fraction to a new plate.
-
Quantify the amount of soluble L3MBTL1 using a suitable high-throughput method like AlphaLISA or a specific ELISA.
-
Plot the amount of soluble L3MBTL1 as a function of compound concentration to determine the cellular EC50 for target engagement.
Data Analysis and Interpretation
For all HTS assays, robust data analysis is crucial. This includes the calculation of assay quality metrics such as the Z'-factor and signal-to-background ratios. For inhibitor screening, dose-response curves should be generated to determine the IC50 or EC50 values for active compounds.[14][15] These values provide a quantitative measure of a compound's potency. It is also important to perform counter-screens to identify and eliminate false-positive hits that may interfere with the assay technology itself.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the high-throughput screening and characterization of inhibitors targeting the methyl-lysine reader domain of L3MBTL1, with a focus on the utility of this compound as a reference compound. The described AlphaScreen, TR-FRET, and HT-CETSA methodologies provide robust and scalable platforms for the discovery of novel chemical probes and potential therapeutic agents for diseases associated with L3MBTL1 dysregulation. Careful assay optimization and data analysis are critical for the success of any HTS campaign.
References
- 1. benchchem.com [benchchem.com]
- 2. AID 485360 - qHTS Assay for the Inhibitors of L3MBTL1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. mycalpharm.com [mycalpharm.com]
- 15. Dose-Response Curves [statcon.de]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with UNC926
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand, such as a small molecule inhibitor, with its target protein within a cellular environment.[1][2][3][4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[1][2][3][4] When a protein binds to a ligand, its conformational stability often increases, leading to a higher melting temperature. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by the quantification of the soluble (non-denatured) fraction of the target protein.[4][5] An increase in the amount of soluble protein at elevated temperatures in the presence of the ligand indicates target engagement.
This document provides a detailed protocol for utilizing CETSA to validate the engagement of UNC926 with its target protein, L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). This compound is identified as a methyl-lysine (Kme) reader domain inhibitor that binds to the MBT domain of the L3MBTL1 protein.[6] L3MBTL1 is a transcriptional repressor that plays a crucial role in chromatin compaction and the DNA damage response by recognizing and binding to mono- and di-methylated lysine residues on histones.[6][7][8]
Target Protein: L3MBTL1
L3MBTL1 is a member of the Polycomb group (PcG) of proteins and functions as a chromatin "reader." It specifically recognizes lower methylation states of lysine residues on histone tails, contributing to the maintenance of a repressive chromatin state.[7][8] L3MBTL1 has been implicated in the regulation of the p53 signaling pathway and the DNA damage response.[2][6] Depletion of L3MBTL1 can lead to replicative stress and genomic instability.[6] Given its role in critical cellular processes, L3MBTL1 is a potential therapeutic target, and compounds like this compound that modulate its activity are of significant interest in drug discovery.
L3MBTL1 Signaling Pathway
The following diagram illustrates a simplified model of the L3MBTL1 signaling pathway, highlighting its role in transcriptional repression and the DNA damage response.
Caption: Simplified signaling pathway of L3MBTL1.
Experimental Protocols
This section outlines the detailed methodology for performing a Cellular Thermal Shift Assay to determine the engagement of this compound with L3MBTL1.
Materials and Reagents:
-
Cell Line: A human cell line endogenously expressing L3MBTL1 (e.g., K562, MCF-7, HepG2).[9]
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: (e.g., RIPA buffer, or PBS with 0.4% NP-40 and protease/phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Primary Antibody: Anti-L3MBTL1 antibody.
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescent Substrate.
-
DMSO (Dimethyl sulfoxide): Vehicle control.
Experimental Workflow Diagram
Caption: General workflow for the Cellular Thermal Shift Assay.
Detailed Protocol:
1. Cell Culture and Treatment: a. Plate the selected cells in appropriate culture dishes and grow until they reach 70-80% confluency. b. On the day of the experiment, treat the cells with the desired concentrations of this compound or with DMSO as a vehicle control. A typical concentration range to start with for this compound could be 1-100 µM. c. Incubate the cells for a sufficient period to allow for compound uptake and target binding (e.g., 1-4 hours) at 37°C in a CO2 incubator.
2. Cell Harvesting and Preparation: a. After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. b. Harvest the cells by scraping or using a gentle dissociation reagent. c. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C). d. Resuspend the cell pellet in ice-cold PBS supplemented with protease and phosphatase inhibitors to a final concentration of approximately 1-5 x 10^7 cells/mL.
3. Heat Treatment: a. Aliquot the cell suspension into PCR tubes (e.g., 50-100 µL per tube). b. Heat the aliquots to a range of different temperatures for 3 minutes using a thermocycler. A suggested temperature range is 40°C to 70°C with 2-3°C increments. Include an unheated control at 4°C or room temperature. c. Immediately after heating, cool the samples to room temperature for 3 minutes.
4. Cell Lysis: a. Lyse the cells to release the soluble proteins. This can be achieved by several methods, including:
- Freeze-thaw cycles: Three cycles of freezing in liquid nitrogen or a -80°C freezer followed by thawing at room temperature.
- Detergent-based lysis: Add an appropriate lysis buffer and incubate on ice. b. Mix the lysates gently by pipetting or vortexing at a low speed.
5. Separation of Soluble and Aggregated Proteins: a. Centrifuge the lysates at a high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins. b. Carefully collect the supernatant containing the soluble protein fraction and transfer it to a new tube.
6. Protein Analysis by Western Blot: a. Determine the protein concentration of the soluble fractions using a BCA assay. b. Normalize the protein concentrations for all samples. c. Prepare samples for SDS-PAGE by adding loading buffer and boiling. d. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. e. Transfer the proteins to a PVDF membrane. f. Block the membrane and probe with a primary antibody specific for L3MBTL1. g. Incubate with an appropriate HRP-conjugated secondary antibody. h. Detect the protein bands using a chemiluminescent substrate and an imaging system.
7. Data Analysis: a. Quantify the band intensities of L3MBTL1 from the Western blots using densitometry software (e.g., ImageJ). b. Melting Curve Generation: For each treatment condition (this compound and vehicle), plot the normalized band intensity of soluble L3MBTL1 as a function of temperature. The resulting curve is the melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target stabilization. c. Isothermal Dose-Response (ITDR) Curve Generation: At a single, optimized temperature (a temperature where a significant difference in soluble protein is observed between the treated and untreated samples), plot the normalized band intensity of soluble L3MBTL1 as a function of this compound concentration. This curve can be used to determine the potency of target engagement.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from CETSA experiments.
Table 1: L3MBTL1 Melting Temperature (Tm) Shift upon this compound Treatment
| Treatment | Apparent Melting Temperature (Tm) (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | Tm,vehicle | - |
| This compound (10 µM) | Tm,this compound | Tm,this compound - Tm,vehicle |
| ... | ... | ... |
Note: The apparent melting temperature (Tm) is typically determined as the temperature at which 50% of the protein is denatured. This can be calculated by fitting the melting curve data to a sigmoidal dose-response model.
Table 2: Isothermal Dose-Response Data for this compound
| This compound Concentration (µM) | Normalized Soluble L3MBTL1 (%) at Tiso |
| 0 (Vehicle) | 100 |
| 1 | Value |
| 5 | Value |
| 10 | Value |
| 25 | Value |
| 50 | Value |
| 100 | Value |
Note: Tiso represents the single temperature chosen for the isothermal dose-response experiment, which should be on the steep part of the melting curve for the vehicle-treated sample to maximize the dynamic range.
Conclusion
The Cellular Thermal Shift Assay is a valuable method for confirming the direct interaction between this compound and its target protein L3MBTL1 in a physiologically relevant context.[1][2][3][10] By demonstrating a this compound-dependent increase in the thermal stability of L3MBTL1, researchers can confidently establish target engagement, a critical step in the validation of this compound for further drug development. The protocols and data presentation formats provided here offer a comprehensive guide for scientists to successfully implement and interpret CETSA experiments for this compound and other L3MBTL1 inhibitors.
References
- 1. ashpublications.org [ashpublications.org]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. pelagobio.com [pelagobio.com]
- 4. CETSA [cetsa.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. L3MBTL1 polycomb protein, a candidate tumor suppressor in del(20q12) myeloid disorders, is essential for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Lower Lysine Methylation State-Specific Readout by MBT Repeats of L3MBTL1 and an Engineered PHD Finger - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the L3MBTL1-p53 Interaction Using UNC926
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its activity is tightly controlled by a complex network of post-translational modifications. One such modification is the monomethylation of p53 at lysine 382 (p53K382me1) by the methyltransferase SET8. This methylation event serves as a binding site for the "reader" protein, Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1). The interaction between L3MBTL1 and methylated p53 leads to the repression of p53 target genes, such as CDKN1A (p21) and PUMA, thereby inhibiting p53's tumor-suppressive functions.[1] In the context of DNA damage, this interaction is abrogated, allowing for the activation of p53-mediated transcription.[1]
UNC926 is a small molecule inhibitor that targets the methyl-lysine binding activity of the Malignant Brain Tumor (MBT) domains of L3MBTL1. By disrupting the L3MBTL1-p53 interaction, this compound can potentially restore the transcriptional activity of p53, making it a valuable tool for studying the biological roles of this interaction and for potential therapeutic development. These application notes provide detailed protocols for utilizing this compound to investigate the L3MBTL1-p53 pathway.
L3MBTL1-p53 Signaling Pathway
The interaction between L3MBTL1 and p53 is a key regulatory checkpoint in the p53 signaling pathway. Under normal physiological conditions, SET8 monomethylates p53 at lysine 382. L3MBTL1 recognizes and binds to this p53K382me1 mark, leading to chromatin compaction and transcriptional repression of p53 target genes. Upon DNA damage, the levels of p53K382me1 decrease, disrupting the L3MBTL1-p53 interaction and allowing p53 to activate downstream pathways leading to cell cycle arrest or apoptosis.
Quantitative Data for this compound
This compound is a valuable chemical probe for studying the function of L3MBTL1. Below is a summary of its key biochemical and cellular properties.
| Parameter | Value | Assay Type | Reference |
| Binding Affinity (Kd) to L3MBTL1 | 3.9 µM | Isothermal Titration Calorimetry (ITC) | N/A |
| IC50 against L3MBTL1 | 3.9 µM | Biochemical Assay | N/A |
| IC50 against L3MBTL3 | 3.2 µM | Biochemical Assay | N/A |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Demonstrate this compound-mediated Disruption of the L3MBTL1-p53 Interaction
This protocol details how to perform a co-immunoprecipitation experiment to show that this compound can disrupt the interaction between L3MBTL1 and p53 in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for Flag-tagged L3MBTL1 and p53
-
This compound (and DMSO as vehicle control)
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 250 mM NaCl, 0.5% Triton X-100, 10% glycerol, 1 mM DTT, 1 mM PMSF, and protease inhibitors.[2]
-
Anti-Flag M2-agarose beads
-
Wash Buffer (same as Cell Lysis Buffer)
-
2x Sample Loading Buffer
-
Primary antibodies: anti-p53 and anti-Flag
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm plates.
-
Co-transfect cells with Flag-L3MBTL1 and p53 expression plasmids.
-
-
This compound Treatment:
-
24-48 hours post-transfection, treat the cells with the desired concentration of this compound or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in 1 ml of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (whole-cell extract).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-Flag M2-agarose beads overnight at 4°C with gentle rotation.[2]
-
-
Washing:
-
Wash the beads three times with 1 ml of ice-cold Wash Buffer.[2]
-
-
Elution:
-
Resuspend the beads in 50 µl of 2x Sample Loading Buffer and boil for 5 minutes to elute the protein complexes.[2]
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-p53 and anti-Flag antibodies to detect co-immunoprecipitated p53 and immunoprecipitated Flag-L3MBTL1, respectively.
-
Visualize the bands using a chemiluminescence detection system.
-
Expected Outcome: A dose-dependent decrease in the amount of p53 co-immunoprecipitated with Flag-L3MBTL1 should be observed in this compound-treated cells compared to the DMSO control, demonstrating the inhibitory effect of this compound on the L3MBTL1-p53 interaction.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Analysis of L3MBTL1-p53 Interaction
This protocol provides a framework for developing a high-throughput AlphaLISA to quantify the L3MBTL1-p53 interaction and to determine the IC50 of this compound.
Materials:
-
Recombinant His-tagged L3MBTL1 (or its MBT domain)
-
Recombinant GST-tagged p53 (or a peptide containing K382me1)
-
This compound
-
AlphaLISA Nickel Chelate Donor Beads
-
AlphaLISA anti-GST Acceptor Beads
-
AlphaLISA Buffer
-
384-well microplates
Protocol (Optimized for L3MBTL1-p53):
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in AlphaLISA buffer.
-
Dilute His-L3MBTL1 and GST-p53 to their optimal concentrations (determined by cross-titration) in AlphaLISA buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µl of the this compound dilution or DMSO.
-
Add 5 µl of GST-p53 to all wells.
-
Add 5 µl of His-L3MBTL1 to all wells and incubate for 60 minutes at room temperature.
-
Add 5 µl of a mixture of Ni-NTA Donor and anti-GST Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound directly engages with L3MBTL1 in a cellular environment by measuring changes in the thermal stability of L3MBTL1 upon compound binding.
Materials:
-
Cancer cell line expressing endogenous L3MBTL1 (e.g., HCT116)
-
This compound and DMSO
-
PBS
-
Protease inhibitors
-
Primary antibody: anti-L3MBTL1
-
HRP-conjugated secondary antibody
Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or DMSO for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble L3MBTL1 in each sample by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble L3MBTL1 as a function of temperature for both this compound- and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression
This protocol is to quantify the effect of this compound on the expression of p53 target genes, p21 and PUMA.
Materials:
-
Cancer cell line with wild-type p53 (e.g., HCT116)
-
This compound and DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CDKN1A (p21), PUMA, and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Treatment:
-
Treat cells with a dose-range of this compound or DMSO for 24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using primers for p21, PUMA, and the housekeeping gene.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels of p21 and PUMA normalized to the housekeeping gene.
-
Expected Outcome: Treatment with this compound is expected to lead to a dose-dependent increase in the mRNA levels of p21 and PUMA, consistent with the reactivation of p53 transcriptional activity.
Conclusion
This compound is a potent and specific tool for probing the L3MBTL1-p53 interaction. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the biochemical and cellular consequences of inhibiting this critical regulatory axis in the p53 pathway. These assays can be adapted for screening and characterizing novel inhibitors of L3MBTL1 for therapeutic applications.
References
UNC926: Application Notes and Protocols for a Selective L3MBTL1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo applications of UNC926, a potent and selective inhibitor of the methyl-lysine reader protein L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). This document includes detailed experimental protocols and quantitative data to facilitate the use of this compound as a chemical probe to investigate the biological functions of L3MBTL1 and as a starting point for therapeutic development.
Introduction to this compound and L3MBTL1
This compound is a small molecule inhibitor that targets the Malignant Brain Tumor (MBT) domain of L3MBTL1, a crucial reader of mono- and di-methylated lysine residues on both histone and non-histone proteins. L3MBTL1 plays a significant role in transcriptional repression and chromatin compaction. By binding to methylated histones, such as H4K20me1/2 and H1bK26me1/2, L3MBTL1 contributes to the silencing of gene expression. Furthermore, its interaction with non-histone proteins, including the tumor suppressor p53, implicates it in critical cellular processes like the DNA damage response and protein quality control. Dysregulation of L3MBTL1 has been linked to various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound serves as a valuable tool to elucidate the specific roles of L3MBTL1 in these processes.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its potency and selectivity.
| Parameter | Target | Value | Assay Type | Reference |
| Kd | L3MBTL1 (MBT domain) | 3.9 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| IC50 | L3MBTL1 | 3.9 µM | Homogeneous Time-Resolved Fluorescence (HTRF) | |
| IC50 | L3MBTL3 | 3.2 µM | Homogeneous Time-Resolved Fluorescence (HTRF) |
Signaling Pathway of L3MBTL1
The following diagram illustrates the central role of L3MBTL1 in transcriptional regulation and its interaction with key cellular pathways.
In Vitro Applications and Protocols
This compound is a versatile tool for a range of in vitro assays to probe L3MBTL1 function in a cellular context.
Experimental Workflow: In Vitro Characterization of this compound
The following diagram outlines a typical workflow for characterizing the in vitro effects of this compound.
Protocol 1: Biochemical L3MBTL1 Inhibition Assay (AlphaScreen)
This protocol is designed to quantify the inhibitory activity of this compound on the interaction between the L3MBTL1 MBT domain and a methylated histone peptide.
Materials:
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Recombinant human L3MBTL1 (MBT domains)
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Biotinylated histone H4K20me1 peptide
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Streptavidin-coated Donor beads (PerkinElmer)
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Anti-tag (e.g., anti-His) Acceptor beads (PerkinElmer)
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Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
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This compound stock solution (in DMSO)
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384-well low-volume microplates
Procedure:
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Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
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In a 384-well plate, add 2 µL of the this compound dilution or DMSO control.
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Add 4 µL of a solution containing recombinant L3MBTL1 to each well.
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Add 4 µL of a solution containing the biotinylated H4K20me1 peptide to each well.
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Incubate the plate at room temperature for 30 minutes with gentle shaking.
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Prepare a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads in assay buffer.
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Add 10 µL of the bead mixture to each well.
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Incubate the plate in the dark at room temperature for 1 hour.
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Read the plate on an AlphaScreen-compatible plate reader.
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Calculate IC50 values using a suitable data analysis software.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines the ability of this compound to bind to and stabilize L3MBTL1 in intact cells.
Materials:
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Cancer cell line expressing L3MBTL1 (e.g., HCT116, U2OS)
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Complete cell culture medium
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This compound stock solution (in DMSO)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer with protease inhibitors)
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Antibodies: anti-L3MBTL1, anti-GAPDH (loading control)
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Western blotting reagents and equipment
Procedure:
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Seed cells in a multi-well plate and grow to 70-80% confluency.
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Treat cells with various concentrations of this compound or DMSO control for 1-2 hours.
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Harvest cells, wash with PBS, and resuspend in PBS.
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Aliquot the cell suspension into PCR tubes.
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Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
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Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
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Collect the supernatant (soluble fraction) and determine the protein concentration.
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Analyze the soluble protein fractions by Western blotting using anti-L3MBTL1 and anti-GAPDH antibodies.
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Quantify the band intensities to determine the melting curve of L3MBTL1 in the presence and absence of this compound. An increase in the melting temperature indicates target engagement.
Protocol 3: Immunoprecipitation and Western Blotting for Downstream Effects
This protocol assesses the effect of this compound on the interaction between L3MBTL1 and its binding partners, such as p53.
Materials:
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Cancer cell line (e.g., U2OS)
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This compound stock solution (in DMSO)
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IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 with protease inhibitors)
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Anti-L3MBTL1 antibody for immunoprecipitation
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Protein A/G magnetic beads
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Antibodies for Western blotting: anti-L3MBTL1, anti-p53
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Western blotting reagents and equipment
Procedure:
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Treat cells with this compound or DMSO control for a specified time (e.g., 24 hours).
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Lyse the cells in IP lysis buffer.
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Pre-clear the lysates by incubating with protein A/G beads.
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Incubate the pre-cleared lysates with the anti-L3MBTL1 antibody overnight at 4°C.
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Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
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Wash the beads several times with IP lysis buffer.
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Elute the immunoprecipitated proteins from the beads using SDS-PAGE sample buffer.
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Analyze the eluates by Western blotting with anti-L3MBTL1 and anti-p53 antibodies. A decrease in co-immunoprecipitated p53 in this compound-treated samples would suggest that the inhibitor disrupts the L3MBTL1-p53 interaction.
In Vivo Applications and Protocols
This compound can be used in animal models to study the systemic effects of L3MBTL1 inhibition.
Protocol 4: Xenograft Tumor Model in Mice
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
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Immunocompromised mice (e.g., NOD-SCID or nude mice)
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Cancer cell line known to be sensitive to L3MBTL1 inhibition
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Matrigel (optional)
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This compound formulation for in vivo administration (e.g., in a vehicle like 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
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Calipers for tumor measurement
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Anesthesia and surgical tools (if required for orthotopic models)
Procedure:
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Subcutaneously inject cancer cells (e.g., 1-5 x 106 cells in PBS, with or without Matrigel) into the flank of each mouse.
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Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
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Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.
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Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
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Monitor the body weight and general health of the mice throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
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Analyze the tumor growth inhibition data to assess the in vivo efficacy of this compound.
Conclusion
This compound is a valuable chemical probe for investigating the multifaceted roles of L3MBTL1 in health and disease. The protocols provided in these application notes offer a starting point for researchers to explore the in vitro and in vivo effects of L3MBTL1 inhibition. Further optimization of these protocols may be necessary depending on the specific experimental system and research question. The continued use of this compound and similar compounds will undoubtedly deepen our understanding of epigenetic regulation and may pave the way for novel therapeutic strategies targeting methyl-lysine reader domains.
References
Troubleshooting & Optimization
UNC926 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of UNC926 in DMSO. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is sparingly soluble in ethanol and considered insoluble in water.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO has been reported by various suppliers, with some batch-to-batch variation. It is highly soluble, with concentrations of up to 150 mg/mL being reported. For specific batches, it is always recommended to refer to the supplier's datasheet.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] The solid compound should be dissolved in DMSO to the desired concentration. Gentle warming (e.g., to 37°C or up to 60°C) and sonication can be used to aid dissolution if necessary.[2]
Q4: How should I store the solid this compound compound?
A4: Solid this compound powder should be stored at -20°C for long-term stability, where it can be stable for up to 3 years.[1]
Q5: What are the recommended storage conditions for this compound stock solutions in DMSO?
A5: For long-term storage, it is recommended to aliquot the this compound DMSO stock solution and store it at -80°C, where it can be stable for up to one year.[1] For short-term storage, the stock solution can be kept at -20°C for up to one month.[1] To maintain the integrity of the compound, it is crucial to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: this compound is not fully dissolving in DMSO.
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Possible Cause: The DMSO may have absorbed moisture.
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Solution: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO.[1]
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Possible Cause: The concentration is too high.
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Solution: While this compound is highly soluble in DMSO, exceeding its solubility limit can lead to incomplete dissolution. Try preparing a more dilute stock solution.
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Possible Cause: Insufficient mixing.
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Solution: Vortex the solution for a few minutes. If particles are still visible, gentle warming (e.g., in a 37°C water bath) or sonication can help facilitate dissolution.[2]
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Issue 2: this compound precipitates out of solution when diluted in aqueous media (e.g., cell culture medium).
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Possible Cause: This is a common issue when diluting a DMSO stock solution into an aqueous buffer, as the compound may be poorly soluble in water.
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Solution 1: Minimize the volume of the DMSO stock solution added to the aqueous medium. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
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Solution 2: Add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid mixing and minimize localized high concentrations of the compound.
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Solution 3: For in vivo studies, specific formulation protocols using co-solvents like PEG300, Tween-80, or corn oil may be necessary to maintain solubility.[2]
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Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 41.67 - 150 | 123.56 - 444.77 | Highly soluble. Solubility may vary between batches. Use of fresh, anhydrous DMSO is recommended.[1][2][3] |
| Ethanol | ~2 | ~5.93 | Sparingly soluble. |
| Water | Insoluble | Insoluble | Not recommended as a primary solvent. |
Table 2: Stability and Storage of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep desiccated.[1] |
| In DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In DMSO | -20°C | Up to 1 month | For shorter-term storage.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
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Materials:
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This compound (free base, MW: 337.25 g/mol ) or this compound hydrochloride (MW: 373.72 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
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Calibrated pipette
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Procedure:
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Calculate the mass of this compound required. For a 1 mL of 10 mM stock solution of this compound hydrochloride:
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Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 373.72 g/mol * (1000 mg / 1 g) = 3.7372 mg
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Weigh out the calculated amount of this compound into a sterile vial.
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Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).
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Vortex the solution until the compound is completely dissolved. If necessary, warm the solution briefly in a 37°C water bath or sonicate.
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Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
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Store the aliquots at -80°C for long-term storage.
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Visualizations
Caption: Workflow for this compound stock solution preparation, storage, and use.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Troubleshooting UNC926 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to UNC926 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance in research?
This compound is a small molecule inhibitor of the methyl-lysine (Kme) reader domain L3MBTL1. It is utilized in research to study the role of L3MBTL1 in various cellular processes, including transcriptional repression and its potential involvement in cancer.
Q2: I've observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
Precipitation of this compound in cell culture medium is most likely due to its limited aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the cell culture medium, the this compound can "crash out" of solution if its solubility limit is exceeded.
Q3: Can this precipitation negatively impact my experiments?
Yes, the precipitation of this compound can have several detrimental effects on your experiments:
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Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to unreliable and non-reproducible results.
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Cellular Toxicity: The solid precipitate particles can be cytotoxic to cells, independent of the pharmacological effects of this compound.
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Assay Interference: Precipitates can interfere with imaging-based assays and other analytical techniques.
Q4: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic small molecules like this compound due to its high solubilizing capacity for a wide range of organic compounds.[1][2][3]
Q5: How can I prevent this compound from precipitating when I add it to my cell culture medium?
To prevent precipitation, it is crucial to follow proper techniques for preparing and diluting your this compound stock solution. Key recommendations include:
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Prepare a high-concentration stock solution in 100% anhydrous DMSO.
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Pre-warm your cell culture medium to 37°C before adding the this compound stock solution. Adding a cold stock to warm media can cause the compound to precipitate.
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Add the this compound stock solution dropwise while gently swirling the medium. This facilitates rapid and even distribution, preventing localized high concentrations.
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Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity. [4]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step troubleshooting guide.
Visualizing the Problem: The Mechanism of Precipitation
When a compound dissolved in a highly soluble organic solvent like DMSO is introduced into an aqueous solution like cell culture media, the solvent rapidly diffuses away. This can leave the compound at a concentration above its aqueous solubility limit, causing it to precipitate out of solution.
Caption: Mechanism of this compound precipitation upon dilution.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve this compound precipitation issues.
Caption: Troubleshooting workflow for this compound precipitation.
Quantitative Data Summary
| Parameter | Recommended Value/Practice | Notes |
| Stock Solution Solvent | 100% Anhydrous DMSO | DMSO is hygroscopic; use a fresh, high-quality source. |
| Stock Solution Concentration | 1-10 mM | Higher concentrations may be possible but increase the risk of precipitation upon dilution. |
| Final DMSO Concentration in Media | ≤ 0.1% | Higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments. |
| Storage of Stock Solution | -20°C or -80°C in small, single-use aliquots | Avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous, sterile DMSO
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Sterile, amber microcentrifuge tubes or glass vials
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Calibrated analytical balance
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Vortex mixer
Methodology:
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Preparation: In a sterile environment (e.g., a chemical fume hood), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.
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Solvent Addition: Add the appropriate volume of anhydrous, sterile DMSO to the this compound powder to achieve a 10 mM concentration.
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Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
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10 mM this compound stock solution in DMSO
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Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
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Sterile conical tubes
Methodology (for a final concentration of 10 µM in 10 mL of medium):
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Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C in a water bath.
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Calculate Volume: Determine the volume of the 10 mM stock solution needed. For a 10 µM final concentration in 10 mL, you will need 10 µL of the 10 mM stock solution (a 1:1000 dilution).
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Dilution:
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Pipette 10 mL of the pre-warmed medium into a sterile conical tube.
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Carefully pipette 10 µL of the 10 mM this compound stock solution directly into the medium. Crucially, add the stock solution dropwise while gently swirling the conical tube.
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Mixing: Continue to gently swirl the medium for an additional 10-15 seconds to ensure the this compound is evenly dispersed.
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Final Check: Visually inspect the medium against a light source to confirm that no precipitation has occurred.
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Cell Treatment: Immediately add the this compound-containing medium to your cells. Avoid storing complete media with this compound for extended periods.
References
Technical Support Center: Optimizing UNC926 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the use of UNC926 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets the malignant brain tumor (MBT) domains of the L3MBTL1 protein. Its primary mechanism of action is to disrupt the interaction between L3MBTL1 and methylated lysine residues on histone tails, specifically inhibiting the L3MBTL1-H4K20me1 interaction. This disruption ultimately affects gene expression and chromatin structure. This compound has an IC50 of 3.9 μM for L3MBTL1 and also shows affinity for the close homolog L3MBTL3.[1][2]
Q2: How should I prepare and store this compound for cell-based assays?
A2: For optimal results and stability, follow these guidelines for preparing and storing this compound:
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Reconstitution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For example, to create a 10 mM stock solution, dissolve the appropriate mass of this compound powder in sterile DMSO.
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Storage of Stock Solution: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to six months). For short-term storage, the stock solution can be kept at 4°C for up to two weeks.[1]
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Preparation of Working Solutions: To prepare working solutions, dilute the DMSO stock solution directly into your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in your cell culture does not exceed 0.5%, as higher concentrations can be toxic to cells.[3] A vehicle control (media with the same final concentration of DMSO) should always be included in your experiments.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. Based on its IC50 of 3.9 μM, a good starting point for a dose-response experiment is a concentration range of 1 µM to 25 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Are there any known off-target effects of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no observable effect of this compound | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound from powder. Ensure aliquots are stored at -80°C and protected from light. |
| Suboptimal Concentration: The concentration used may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration. | |
| Low Target Expression: The cell line used may have low endogenous expression of L3MBTL1. | Confirm L3MBTL1 expression in your cell line using Western Blot or qPCR. Consider using a cell line known to have higher L3MBTL1 expression. | |
| Cell Culture Conditions: Variations in cell density, passage number, or media components can affect cellular response. | Standardize cell seeding density and passage number. Ensure consistency in media and supplement batches. | |
| Unexpected Cytotoxicity | High DMSO Concentration: The final concentration of DMSO in the cell culture is too high. | Ensure the final DMSO concentration is at or below 0.1% to 0.5%. Always include a vehicle control with the same DMSO concentration.[3] |
| Off-Target Toxicity: At higher concentrations, this compound may have off-target effects leading to cell death. | Perform a cell viability assay (e.g., MTT or CellTox™ Green) to determine the cytotoxic concentration of this compound in your cell line. Use the lowest effective, non-toxic concentration for your experiments. | |
| Compound Precipitation: this compound may precipitate out of the cell culture medium, especially at higher concentrations. | When diluting the DMSO stock, add it to the medium with gentle mixing. Visually inspect the medium for any signs of precipitation. Consider using a stepwise dilution approach. | |
| High Background Signal in Assays | Non-specific Binding (Antibody-based assays): The antibodies used may have non-specific binding. | Optimize antibody concentrations and blocking conditions. Include appropriate isotype controls. |
| Autofluorescence (Fluorescence-based assays): The compound or cells may exhibit autofluorescence. | Run a control with this compound in cell-free media to check for compound autofluorescence. Also, include unstained cells as a control. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Kd |
| L3MBTL1 | Biochemical Assay | 3.9 μM (IC50)[1][2] |
| L3MBTL1 | Binding Assay | 3.9 μM (Kd) |
| L3MBTL3 | Biochemical Assay | Low micromolar affinity[2] |
Note: Specific IC50 values for this compound in various cancer cell lines are not widely published. It is recommended to determine the IC50 empirically for the cell line of interest.
Table 2: Recommended Starting Concentrations for Common Cell-Based Assays
| Assay Type | Recommended Starting Concentration Range |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 1 µM - 50 µM |
| Western Blot (for target engagement) | 5 µM - 25 µM |
| Immunoprecipitation | 10 µM - 25 µM |
| Chromatin Immunoprecipitation (ChIP) | 10 µM - 25 µM |
Experimental Protocols
Protocol for Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[3] Replace the existing medium with the medium containing different concentrations of this compound or the vehicle control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
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Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol for Western Blot to Assess L3MBTL1 Target Engagement
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Cell Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody against a downstream target of L3MBTL1 (e.g., phosphorylated p53) or L3MBTL1 itself overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
References
Potential off-target effects of UNC926
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of UNC926. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a chemical probe that functions as a methyl-lysine (Kme) reader domain inhibitor. Its primary target is the Malignant Brain Tumor (MBT) domain of the L3MBTL1 protein. This compound binds to the MBT domain of L3MBTL1 with a dissociation constant (Kd) of 3.9 μM.
Q2: What is the known selectivity profile of this compound?
While comprehensive off-target screening data for this compound is not publicly available, initial characterization has shown some level of selectivity. This compound also exhibits micromolar affinity for the close homolog L3MBTL3. However, it has been reported to have no significant binding to other MBT domain-containing proteins or the chromodomain protein CBX7.
Q3: Are there any known off-target liabilities for this compound from broader screening panels (e.g., kinase screens, safety panels)?
Currently, there is no publicly available data from large-scale off-target screening panels such as KinomeScan or a CEREP safety panel for this compound. Therefore, researchers should exercise caution and consider performing their own off-target assessments depending on the experimental context and sensitivity of their model system.
Q4: What are the potential functional consequences of inhibiting L3MBTL1 that could be misinterpreted as off-target effects?
L3MBTL1 is a transcriptional repressor involved in several critical cellular processes, including the DNA damage response and tumor suppression. Inhibition of L3MBTL1's function can lead to phenotypic changes that may not be due to off-target binding but rather are a direct consequence of on-target activity. These can include alterations in gene expression, cell cycle progression, and cellular differentiation pathways. For instance, since L3MBTL1 is considered a tumor suppressor, its inhibition could potentially increase the risk of malignancies. It has also been suggested that L3MBTL1 inhibition may alter the differentiation of hematopoietic cells.
Troubleshooting Guides
Problem 1: Unexpected cellular phenotype observed after this compound treatment.
Possible Cause 1: On-target effect related to L3MBTL1 inhibition.
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Troubleshooting Steps:
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Literature Review: Research the known functions of L3MBTL1 in your specific cell type or biological system. The observed phenotype might be a documented consequence of L3MBTL1 perturbation.
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Target Engagement Assay: Confirm that this compound is engaging with L3MBTL1 in your cellular context. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
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Rescue Experiment: If possible, perform a rescue experiment by overexpressing an L3MBTL1 construct that is resistant to this compound inhibition but retains its normal function.
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Phenocopy with Genetic Knockdown: Use siRNA or shRNA to knock down L3MBTL1 and see if this phenocopies the effect of this compound treatment.
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Possible Cause 2: Off-target effect.
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Troubleshooting Steps:
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Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations than on-target effects.
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Use of a Negative Control: Synthesize or obtain an inactive analog of this compound. This control compound should be structurally similar but unable to bind to L3MBTL1. If the phenotype persists with the negative control, it is likely an off-target effect.
-
Orthogonal Inhibitor: Use a structurally different L3MBTL1 inhibitor. If a different inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Broad-Panel Screening: If the experimental system is sensitive and the results are critical, consider profiling this compound against a commercial off-target panel (e.g., a kinase panel or a safety pharmacology panel).
-
Problem 2: High level of cytotoxicity observed.
Possible Cause 1: On-target mediated cell death.
-
Troubleshooting Steps:
-
Cell Line Sensitivity: L3MBTL1 has been implicated in cell survival and proliferation pathways in certain contexts. Your cell line may be particularly dependent on L3MBTL1 function.
-
Apoptosis/Necrosis Assays: Characterize the mode of cell death (e.g., using Annexin V/PI staining) to understand the underlying mechanism.
-
Possible Cause 2: General compound toxicity or off-target cytotoxicity.
-
Troubleshooting Steps:
-
Titrate Concentration: Determine the IC50 for cytotoxicity and compare it to the concentration required for L3MBTL1 inhibition in your cellular assays. A large window between efficacy and cytotoxicity suggests a lower likelihood of off-target toxicity.
-
Time-Course Experiment: Assess cytotoxicity at different time points. Compound degradation or metabolic activation could contribute to toxicity over time.
-
Vehicle Control: Ensure that the solvent (e.g., DMSO) concentration is not contributing to cytotoxicity.
-
Quantitative Data Summary
Due to the limited publicly available data for this compound, this table summarizes its known binding affinities. Researchers are encouraged to generate their own data for a more comprehensive understanding of its selectivity.
| Target | Assay Type | Affinity (IC50/Kd) | Notes |
| L3MBTL1 | Biochemical Assay | 3.9 μM (Kd) | Primary target. |
| L3MBTL3 | Biochemical Assay | 3.2 μM (IC50) | Close homolog, shows similar affinity. |
| Other MBT domains | Not specified | No significant binding | Indicates some selectivity within the MBT family. |
| CBX7 | Not specified | No significant binding | Indicates selectivity against this chromodomain protein. |
Experimental Protocols
As specific, detailed protocols for this compound are not widely published, the following are generalized protocols for key experiments that users should perform to characterize its effects in their systems.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that this compound binds to L3MBTL1 in a cellular environment.
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Harvesting and Lysis:
-
Harvest cells by scraping and wash with PBS.
-
Resuspend cell pellets in PBS supplemented with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Heat Treatment:
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.
-
Cool the samples at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant (soluble fraction).
-
-
Protein Analysis:
-
Denature the soluble fractions by adding SDS-PAGE loading buffer and boiling.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for L3MBTL1.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
-
Protocol 2: Cell Viability Assay (MTS/MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability after this compound treatment.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTS/MTT Reagent Addition:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Absorbance Reading:
-
If using MTT, add a solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling context of L3MBTL1 and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting unexpected phenotypes observed with this compound.
Technical Support Center: Managing UNC926-Associated Cytotoxicity
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and mitigating potential cytotoxicity associated with the experimental compound UNC926.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cancer cell line experiments with this compound, even at concentrations where we expect to see a specific inhibitory effect. Is this expected?
A1: High levels of cell death may indicate off-target cytotoxic effects, especially if observed across multiple, unrelated cell lines or at concentrations below the intended target's inhibitory constant (Ki). It is crucial to differentiate between targeted anti-proliferative effects and general cytotoxicity. We recommend performing a dose-response curve in a non-target, healthy cell line (e.g., primary fibroblasts, immortalized epithelial cells) to establish a "cytotoxicity window."
Q2: How can we confirm that the observed cell death is due to this compound and not an artifact of our experimental setup?
A2: To ensure the observed cytotoxicity is a direct result of this compound, several control experiments are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to rule out solvent-induced toxicity.
-
Inactive Control: If available, use a structurally similar but biologically inactive analog of this compound. This helps confirm that the cytotoxicity is linked to the specific pharmacophore of this compound.
-
Time-Course Experiment: Measure cell viability at multiple time points (e.g., 6, 12, 24, 48 hours) to understand the kinetics of the cytotoxic response.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: While the precise off-target effects of this compound are under investigation, small molecule inhibitors can induce cytotoxicity through several common mechanisms. A proposed pathway involves the off-target inhibition of critical survival kinases, leading to the activation of apoptotic signaling cascades.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells or experiments can obscure the true effect of this compound. Follow this guide to troubleshoot potential sources of error.
Strategies for Mitigating this compound Cytotoxicity
If off-target cytotoxicity is confirmed, several strategies can be employed to mitigate these effects while preserving the on-target activity.
-
Dose and Time Optimization: The most straightforward approach is to carefully titrate the concentration of this compound. The goal is to find a concentration that is effective against the intended target but remains below the threshold for significant off-target cytotoxicity. Shortening the exposure time can also be effective.
-
Co-treatment with a Cytoprotective Agent: In some cases, the cytotoxic effect may be mediated by a specific pathway, such as oxidative stress or apoptosis. Co-treatment with an appropriate inhibitor (e.g., an antioxidant like N-acetylcysteine or a pan-caspase inhibitor like Z-VAD-FMK) may rescue cells from off-target effects.
-
Use of a More Resistant Cell Line: If the research goals permit, switching to a cell line that is inherently more resistant to the off-target effects of this compound can be a viable option. This requires screening a panel of cell lines to identify one with a more favorable therapeutic window.
Data Summary
The following table summarizes hypothetical cytotoxicity data for this compound across various human cell lines, as determined by a standard 48-hour MTT assay.
| Cell Line | Cell Type | Target Expression | This compound IC50 (µM) | Max. Cytotoxicity (%) |
| MCF-7 | Breast Cancer | High | 1.5 | 85 |
| A549 | Lung Cancer | Medium | 5.2 | 70 |
| HEK293 | Embryonic Kidney | Low/None | 25.8 | 95 |
| hF-MSC | Mesenchymal Stem | None | > 50 | 30 |
-
IC50: The concentration of this compound at which 50% of cell viability is inhibited.
-
Max. Cytotoxicity: The maximum percentage of cell death observed at the highest tested concentration.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by living cells.
Technical Support Center: Optimizing UNC926 Specificity in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of UNC926 in experimental settings. This compound is a chemical probe that inhibits the methyl-lysine (Kme) reader protein L3MBTL1. Ensuring on-target activity is critical for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). It specifically binds to the Malignant Brain Tumor (MBT) domains of L3MBTL1, thereby preventing its interaction with mono- and di-methylated lysine residues on histone and non-histone proteins.
Q2: What is the known off-target of this compound?
This compound has been reported to exhibit a low micromolar affinity for L3MBTL3, a paralog of L3MBTL1 that also contains MBT domains. This is the primary known off-target and should be considered when interpreting experimental data.
Q3: Is there a recommended negative control for this compound experiments?
While a specific, structurally similar inactive control for this compound is not readily documented, a compound named UNC1079 has been characterized as a negative control for a similar L3MBTL3 inhibitor, UNC1215. Given its structural similarity, UNC1079 could potentially serve as a negative control, though this would require experimental validation. A more common and recommended approach is to use genetic knockdown (e.g., siRNA or shRNA) of L3MBTL1 to confirm that the observed phenotype is on-target.
Q4: What are the downstream effects of L3MBTL1 inhibition by this compound?
L3MBTL1 is a transcriptional repressor. One of its key functions is to bind to monomethylated p53 at lysine 382 (p53K382me1), which leads to the repression of p53 target genes such as p21 and PUMA[1]. Therefore, inhibition of L3MBTL1 by this compound is expected to derepress these target genes, leading to an increase in their expression. L3MBTL1 has also been implicated in the regulation of the BMP4 and Hippo signaling pathways during erythropoiesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or unexpected phenotype | Off-target effects: this compound may be inhibiting L3MBTL3 or other unknown proteins. | 1. Validate with a secondary assay: Use siRNA/shRNA to knockdown L3MBTL1 and see if the phenotype is recapitulated. 2. Perform a dose-response curve: Use the lowest effective concentration of this compound to minimize off-target effects. 3. Use a negative control: If validated, use a structurally related inactive compound like UNC1079. |
| Inconsistent results between experiments | Variability in cell state: The epigenetic landscape and protein expression can vary with cell passage number, density, and growth conditions. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and seed at a uniform density. 2. Serum starve cells: If studying a specific signaling pathway, serum starvation prior to treatment can synchronize cells and reduce baseline variability. |
| No observable effect of this compound treatment | Insufficient target engagement: The concentration of this compound may be too low, or the incubation time may be too short. Low L3MBTL1 expression: The cell line used may not express sufficient levels of L3MBTL1. | 1. Confirm L3MBTL1 expression: Check L3MBTL1 protein levels in your cell line by Western blot. 2. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment. 3. Verify target engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to L3MBTL1 in your cells. |
Quantitative Data Summary
| Compound | Target | Affinity (Kd or IC50) | Notes |
| This compound | L3MBTL1 | Kd = 3.9 µM | Primary target. |
| This compound | L3MBTL3 | Low µM affinity | Known off-target. Specific value not available. |
| UNC1215 | L3MBTL3 | Kd = 120 nM | A potent and selective L3MBTL3 inhibitor.[2][3] |
| UNC1215 | Other MBT proteins | >50-fold less potent | Demonstrates high selectivity for L3MBTL3.[2] |
| UNC1079 | L3MBTL3 | Significantly less potent than UNC1215 | Structurally similar negative control for UNC1215.[4] |
Key Experimental Protocols
Western Blot for L3MBTL1 Target Gene Expression (p21)
This protocol is to assess the functional consequence of L3MBTL1 inhibition by measuring the expression of a known downstream target, p21.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p21, anti-L3MBTL1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the p21 and L3MBTL1 signals to the loading control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its target in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well plate
-
Thermocycler
-
Western blot reagents (as above)
Procedure:
-
Cell Treatment: Treat cells in suspension or adherent cells with this compound or vehicle (DMSO) for a specific time (e.g., 1 hour) at 37°C.
-
Heating: Aliquot the cell suspension or intact cells into PCR tubes or a 96-well plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control (room temperature).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for Western blotting as described in the previous protocol.
-
Western Blot Analysis: Perform a Western blot to detect the amount of soluble L3MBTL1 at each temperature for both this compound-treated and vehicle-treated samples.
-
Analysis: Plot the amount of soluble L3MBTL1 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
L3MBTL1-p53 Signaling Pathway
Caption: L3MBTL1-p53 signaling pathway and points of intervention.
Experimental Workflow for Validating this compound Specificity
Caption: A logical workflow for validating the on-target effects of this compound.
References
- 1. The MBT repeats of L3MBTL1 link SET8-mediated p53 methylation at lysine 382 to target gene repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to UNC926 in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the L3MBTL1 inhibitor, UNC926, during long-term experimental studies.
Troubleshooting Guides
Problem 1: Decreased this compound Efficacy Over Time (Increased IC50)
Scenario: You have been treating cancer cell lines with this compound for several weeks or months. Initially, the compound effectively inhibited cell proliferation, but you now observe a significant increase in the half-maximal inhibitory concentration (IC50), indicating acquired resistance.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Suggested Troubleshooting/Investigation |
| 1. Alterations in the L3MBTL1 Target | A. Sequence the L3MBTL1 gene: Look for mutations in the MBT domains that could interfere with this compound binding. The methyl-lysine binding pocket is critical for inhibitor interaction. B. Western Blot for L3MBTL1 expression: While less likely to be the primary resistance mechanism for an inhibitor, check for significant overexpression of the L3MBTL1 protein, which might require higher concentrations of this compound for effective inhibition. |
| 2. Activation of Compensatory Signaling Pathways | A. Phospho-kinase array: Screen for upregulation of various signaling pathways, particularly those involved in cell survival and proliferation (e.g., PI3K/Akt, MAPK/ERK).[1] B. RNA-sequencing or microarray analysis: Compare the gene expression profiles of sensitive and resistant cells to identify upregulated oncogenes or downregulated tumor suppressor genes. |
| 3. Epigenetic Reprogramming | A. Assess global chromatin changes: Analyze histone modifications (e.g., via western blot or mass spectrometry) and DNA methylation patterns in resistant cells. Chronic inhibition of one epigenetic reader can lead to compensatory changes in the epigenetic landscape. B. ChIP-seq for L3MBTL1: Determine if L3MBTL1 binding patterns are altered in resistant cells, which might indicate a shift in its regulatory targets. |
| 4. Increased Drug Efflux | A. qRT-PCR for ABC transporters: Measure the expression of multidrug resistance genes like ABCB1 (MDR1).[2] B. Efflux pump inhibitor co-treatment: Treat resistant cells with this compound in combination with a known ABC transporter inhibitor (e.g., verapamil) to see if sensitivity is restored. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a methyl-lysine (Kme) reader domain inhibitor that specifically targets the Malignant Brain Tumor (MBT) domains of the Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1).[3][4][5] It has a binding affinity (Kd) of 3.9 μM for L3MBTL1.[3][5] this compound also shows some affinity for the close homolog L3MBTL3.[4] Its primary function is to inhibit the interaction between the 3xMBT domain of L3MBTL1 and mono- and di-methylated histone H4 at lysine 20 (H4K20me1/2).[3][6]
Q2: Are there any known clinical studies involving this compound?
A2: As of late 2025, there are no known clinical trials specifically for this compound. It is primarily used as a research tool (tool compound) to study the function of L3MBTL1.[4]
Q3: My cells seem to have developed resistance to this compound. What are the most likely mechanisms?
A3: While specific resistance mechanisms to this compound have not been extensively documented, based on the function of L3MBTL1 and general principles of drug resistance, the most likely mechanisms include:
-
Target alteration: Mutations in the MBT domains of L3MBTL1 that prevent this compound from binding.
-
Compensatory pathway activation: Upregulation of parallel signaling pathways that promote cell survival and proliferation, bypassing the need for L3MBTL1-mediated repression. L3MBTL1 has been implicated in the DNA damage response (DDR), so upregulation of DDR pathways could be a compensatory mechanism.[3][5][7][8][9][10]
-
Epigenetic reprogramming: Global changes in the epigenetic landscape that render the cells less dependent on the specific gene regulation controlled by L3MBTL1.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump this compound out of the cell.
Q4: How can I confirm that my resistant cell line is still a valid model?
A4: To validate your resistant cell line, you should:
-
Confirm the resistance phenotype: Perform a dose-response curve with this compound to quantify the shift in IC50 compared to the parental cell line.
-
Characterize the resistance mechanism: Use the troubleshooting steps outlined above to investigate the molecular basis of resistance.
-
Test for cross-resistance: Evaluate the sensitivity of your resistant line to other compounds, particularly those targeting related epigenetic pathways or downstream effectors of L3MBTL1.
-
Consider reversibility: Culture the resistant cells in the absence of this compound for several passages and then re-challenge with the drug to see if resistance is stable or reversible.
Q5: What are some strategies to overcome this compound resistance in my experiments?
A5: Based on the potential resistance mechanisms, you could try the following:
-
Combination therapy: If you identify an upregulated compensatory pathway, co-treat the resistant cells with this compound and an inhibitor of that pathway. For example, if you observe activation of the PI3K/Akt pathway, a PI3K inhibitor could re-sensitize the cells to this compound.
-
Targeting downstream effectors: Identify key genes that are de-repressed in the presence of this compound and whose expression contributes to the resistant phenotype. Targeting the protein products of these genes could be an effective strategy.
-
Epigenetic drug combinations: Combine this compound with other epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors, to counteract global epigenetic reprogramming.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound (hydrochloride or free base)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Methodology:
-
Determine the initial IC50 of this compound: Perform a cell viability assay (e.g., MTT or resazurin, see Protocol 2) with the parental cell line to determine the initial IC50 value of this compound.
-
Initial drug exposure: Begin by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose escalation: Once the cells have adapted and are proliferating at a normal rate in the presence of the drug (typically after 2-3 passages), increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Monitoring and maintenance: At each concentration step, monitor cell viability and morphology. If significant cell death occurs, maintain the cells at the current concentration until they recover.
-
Establishment of resistance: Continue this process of dose escalation until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5- to 10-fold) than the initial IC50.
-
Clonal selection (optional): To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution.
-
Characterization of resistant cells: Once a resistant population is established, confirm the shift in IC50 by performing a cell viability assay and comparing it to the parental line. Cryopreserve stocks of the resistant cells at various passages.
Protocol 2: Cell Viability Assay (Resazurin-Based)
This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader
Methodology:
-
Cell seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug treatment: The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 72 hours).
-
Addition of resazurin: Add resazurin solution to each well (to a final concentration of ~0.015 mg/mL) and incubate for 2-4 hours at 37°C.
-
Fluorescence measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
Data analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for L3MBTL1 and Signaling Pathway Proteins
This protocol allows for the detection of changes in protein expression levels.
Materials:
-
Parental and this compound-resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-L3MBTL1, anti-phospho-Akt, anti-phospho-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Protein extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Protocol 4: Co-Immunoprecipitation (Co-IP) for L3MBTL1 Interactions
This protocol is used to investigate if this compound resistance alters the protein-protein interactions of L3MBTL1.
Materials:
-
Parental and this compound-resistant cell lysates
-
Non-denaturing lysis buffer
-
Anti-L3MBTL1 antibody or control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Methodology:
-
Cell lysis: Lyse cells in a non-denaturing buffer to preserve protein interactions.
-
Pre-clearing: Pre-clear the lysate with magnetic beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-L3MBTL1 antibody or a control IgG overnight at 4°C.
-
Capture of immune complexes: Add Protein A/G magnetic beads to the lysate and incubate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Analysis: Analyze the eluted proteins by Western blot to identify proteins that co-immunoprecipitated with L3MBTL1.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for generating and characterizing this compound-resistant cells.
Caption: Compensatory pathway activation as a resistance mechanism.
References
- 1. MBT domain proteins in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The paradigm of drug resistance in cancer: an epigenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Prospective pharmacological methodology for establishing and evaluating anti-cancer drug resistant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic Mechanisms of Resistance to Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L3MBTL1, a polycomb protein, promotes Osimertinib acquired resistance through epigenetic regulation of DNA damage response in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Selectivity of UNC926 and Other MBT Domain Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profiles of UNC926 and other malignant brain tumor (MBT) domain inhibitors. The information is supported by experimental data to aid in the selection of appropriate chemical probes for studying the biological functions of MBT-containing proteins.
The MBT domain is a critical "reader" module in the epigenetic machinery, recognizing methylated lysine residues on histone tails and other proteins. This recognition plays a pivotal role in transcriptional regulation, and its dysregulation has been implicated in various diseases, including cancer. Small molecule inhibitors targeting MBT domains are invaluable tools for dissecting these pathways and represent potential therapeutic avenues. This guide focuses on the selectivity of this compound in comparison to other known MBT domain inhibitors, UNC1215 and UNC669.
Selectivity Profiles of MBT Domain Inhibitors
The inhibitory activity of this compound, UNC1215, and UNC669 has been evaluated against a panel of MBT domain-containing proteins, primarily L3MBTL1 and L3MBTL3. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key parameters used to quantify the potency and binding affinity of these inhibitors.
| Inhibitor | Target | IC50 (µM) | Kd (µM) | Selectivity Notes |
| This compound | L3MBTL1 | 3.9[1][2] | - | Also exhibits low micromolar affinity for L3MBTL3.[1][2] |
| UNC1215 | L3MBTL3 | 0.04[3][4][5] | 0.12[3][4][5] | >50-fold selective for L3MBTL3 over other MBT domains.[3][6] IC50 for L3MBTL1 is 2 µM.[7] |
| UNC669 | L3MBTL1 | - | - | A known antagonist for L3MBTL1. Detailed selectivity panel data is not readily available. |
Summary of Findings:
-
This compound is a moderately potent inhibitor of L3MBTL1 with an IC50 in the low micromolar range.[1][2] It also demonstrates some activity against L3MBTL3, suggesting a degree of cross-reactivity between these two family members.[1][2]
-
UNC1215 stands out as a highly potent and selective inhibitor of L3MBTL3.[3][4][5][6] Its sub-micromolar IC50 and Kd values for L3MBTL3, coupled with a greater than 50-fold selectivity over other MBT proteins including L3MBTL1, make it a valuable tool for specifically probing L3MBTL3 function.[3][6][7]
-
UNC669 is recognized as an antagonist of L3MBTL1. While it is used to study L3MBTL1 function, comprehensive quantitative data on its selectivity across the MBT family is not as widely published as for UNC1215.
Signaling Pathways
MBT domain-containing proteins, such as L3MBTL1 and L3MBTL3, are involved in distinct signaling pathways, underscoring the importance of selective inhibitors.
Caption: Signaling pathways involving L3MBTL1 and L3MBTL3.
L3MBTL1 has been shown to play a role in the regulation of the p53 tumor suppressor pathway and to interact with components of the Hippo signaling pathway. In contrast, L3MBTL3 is implicated in the regulation of the Notch signaling pathway. The distinct roles of these proteins highlight the need for selective inhibitors to avoid off-target effects when studying a specific pathway.
Experimental Methodologies
The determination of inhibitor selectivity relies on robust and sensitive biochemical and biophysical assays. Two commonly employed methods are the AlphaScreen® assay and the Fluorescence Polarization (FP) assay.
Experimental Workflow for Inhibitor Selectivity Profiling
Caption: Generalized workflow for determining the selectivity of MBT domain inhibitors.
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) Protocol
This competitive binding assay measures the ability of a test compound to disrupt the interaction between an MBT domain and a biotinylated peptide ligand corresponding to a methylated histone tail.
Materials:
-
His-tagged MBT domain protein (e.g., L3MBTL1, L3MBTL3)
-
Biotinylated peptide ligand (e.g., biotin-H4K20me1)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Nickel Chelate Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 384-well plate, add the His-tagged MBT protein and the biotinylated peptide ligand.
-
Add the test inhibitor dilutions to the wells.
-
Incubate at room temperature for 30-60 minutes to allow for binding equilibrium.
-
Add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads to each well in subdued light.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC50 values from the resulting dose-response curves.
Fluorescence Polarization (FP) Assay Protocol
This assay measures the change in polarization of a fluorescently labeled peptide upon binding to an MBT domain. Inhibitors that disrupt this interaction will cause a decrease in the polarization signal.
Materials:
-
MBT domain protein
-
Fluorescently labeled peptide ligand (e.g., FITC-H4K20me1)
-
Assay buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl, 1 mM DTT)
-
Test inhibitors dissolved in DMSO
-
Black, low-volume 384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the fluorescently labeled peptide.
-
Add the test inhibitor dilutions.
-
Add the MBT domain protein to initiate the binding reaction.
-
Incubate at room temperature for a set period to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Determine IC50 values by plotting the change in polarization against the inhibitor concentration.
Conclusion
The selection of a chemical probe for studying MBT domain proteins should be guided by its potency and, critically, its selectivity. For researchers investigating the specific functions of L3MBTL3, the highly selective and potent inhibitor UNC1215 is an excellent choice. For studies focused on L3MBTL1, This compound and UNC669 are available options, with the caveat that this compound may exhibit some cross-reactivity with L3MBTL3. It is imperative for researchers to consider the full selectivity profile of an inhibitor and to use appropriate controls to ensure that the observed biological effects are on-target. The experimental protocols provided herein offer a foundation for laboratories to independently verify and expand upon the selectivity data of these and other emerging MBT domain inhibitors.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. biorbyt.com [biorbyt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. UNC 1215 | UNC1215 | Tocris Bioscience [tocris.com]
- 6. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
Comparative Guide: Validating the UNC926 Phenotype through Genetic Knockdown of L3MBTL1
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the phenotype of the chemical probe UNC926 by comparing its effects to the genetic knockdown of its target protein, L3MBTL1. The objective is to ascertain whether the cellular effects of this compound are specifically due to its inhibition of L3MBTL1.
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a chromatin-binding protein that plays a crucial role in transcriptional repression and the maintenance of genomic stability.[1][2] It recognizes and binds to mono- and di-methylated lysine residues on histones, contributing to the compaction of chromatin and the regulation of gene expression.[2][3][4] The chemical probe this compound is an inhibitor that targets the MBT domain of L3MBTL1, thereby disrupting its function. Validating that the phenotypic effects of this compound are a direct consequence of L3MBTL1 inhibition is a critical step in its characterization as a specific chemical tool. The most direct method for this validation is to compare the phenotype induced by this compound with that resulting from the genetic knockdown of L3MBTL1.
Experimental Design and Workflow
The overall experimental strategy involves reducing the expression of L3MBTL1 using small interfering RNA (siRNA) and comparing the resulting cellular phenotype to that observed in cells treated with this compound. The validation process includes quantifying the knockdown efficiency at both the mRNA and protein levels and assessing a relevant cellular phenotype, such as cell viability.
Experimental Protocols
siRNA-Mediated Knockdown of L3MBTL1
Materials:
-
Mammalian cell line of interest (e.g., HeLa, K562)
-
Complete cell culture medium
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine® RNAiMAX Transfection Reagent
-
siRNA targeting L3MBTL1 (pre-designed and validated)
-
Non-targeting (scrambled) siRNA control
-
6-well plates
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well to be transfected, prepare two microcentrifuge tubes.
-
In the first tube, dilute the desired amount of siRNA (e.g., 20 pmol) in 125 µL of Opti-MEM®. Mix gently.
-
In the second tube, dilute 5 µL of Lipofectamine® RNAiMAX in 125 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted siRNA and the diluted Lipofectamine® RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 250 µL of the siRNA-lipid complex mixture drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours before proceeding to downstream analysis. The optimal incubation time should be determined empirically.
Quantitative PCR (qPCR) for L3MBTL1 mRNA Levels
This protocol is for validating the knockdown of L3MBTL1 at the mRNA level.[8][9][10]
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR® Green)
-
Primers for L3MBTL1 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR detection system
Procedure:
-
RNA Extraction: Isolate total RNA from the transfected cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (an A260/A280 ratio of ~2.0 is considered pure).[10]
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for L3MBTL1 and the reference gene, and the qPCR master mix.
-
Perform the qPCR using a real-time PCR system with appropriate cycling conditions.
-
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of L3MBTL1 mRNA using the ΔΔCt method, normalized to the reference gene.
Western Blot for L3MBTL1 Protein Levels
This protocol confirms the knockdown of the L3MBTL1 protein.[11][12][13][14]
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against L3MBTL1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control.
Cell Viability (MTT) Assay
This assay measures cell viability as a potential phenotype affected by L3MBTL1 inhibition or knockdown.[15][16][17][18][19]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with L3MBTL1 siRNA, scrambled siRNA, or this compound as per the experimental design. Include untreated controls.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the validation experiments.
Table 1: L3MBTL1 Knockdown Efficiency
| Treatment Group | L3MBTL1 mRNA Level (% of Control ± SD) | L3MBTL1 Protein Level (% of Control ± SD) |
| Untreated Control | 100 ± 6.2 | 100 ± 7.5 |
| Scrambled siRNA | 98 ± 5.9 | 95 ± 8.1 |
| L3MBTL1 siRNA | 22 ± 3.1 | 28 ± 4.5 |
| This compound (5 µM) | 97 ± 6.8 | 96 ± 7.2 |
Table 2: Comparative Phenotypic Analysis (Cell Viability)
| Treatment Group | Cell Viability (% of Control ± SD) |
| Untreated Control | 100 ± 5.1 |
| Scrambled siRNA | 99 ± 4.8 |
| L3MBTL1 siRNA | 65 ± 4.2 |
| This compound (5 µM) | 68 ± 3.9 |
Signaling Pathway and Mechanism of Action
L3MBTL1 is a "reader" of histone modifications, specifically recognizing mono- and di-methylated lysine residues. This binding leads to chromatin compaction and transcriptional repression of target genes. This compound, by inhibiting the MBT domain of L3MBTL1, prevents this interaction, leading to a more open chromatin state and the potential activation of previously silenced genes. The resulting cellular phenotype, such as decreased cell viability, is a consequence of this altered gene expression profile.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. L3MBTL1 polycomb protein, a candidate tumor suppressor in del(20q12) myeloid disorders, is essential for genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis for Lower Lysine Methylation State-Specific Readout by MBT Repeats of L3MBTL1 and an Engineered PHD Finger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diced siRNA Pools for Highly Effective RNAi Knockdown | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Measuring RNAi knockdown using qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. benchchem.com [benchchem.com]
- 11. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Viability Guide | How to Measure Cell Viability [france.promega.com]
Confirming the Mechanism of Action of UNC926: A Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
UNC926 is a small molecule inhibitor targeting the malignant brain tumor (MBT) domain of the lethal(3)malignant brain tumor-like protein 1 (L3MBTL1). L3MBTL1 is an epigenetic "reader" protein that recognizes and binds to mono- and di-methylated lysine residues on histones, leading to chromatin compaction and transcriptional repression. The primary mechanism of action of this compound is the disruption of this reader function, preventing L3MBTL1 from engaging with its histone targets.
Validating the on-target activity and cellular consequences of an epigenetic inhibitor like this compound is critical. This requires a multi-faceted approach using orthogonal assays—distinct experimental methods that interrogate the same biological question from different angles. This guide compares several key orthogonal assays essential for confirming the mechanism of action of this compound, providing supporting data from related compounds and detailed experimental protocols.
L3MBTL1 Signaling Pathway
L3MBTL1 acts as a crucial node in gene regulation. By binding to lower methylation states of histone H1 (H1bK26) and histone H4 (H4K20), it contributes to the maintenance of a repressive chromatin state. This repression affects key cellular pathways, including those governed by p53 and E2F, which control cell cycle progression and apoptosis. Inhibition of L3MBTL1 by a small molecule like this compound is hypothesized to de-repress these target genes.
Biochemical Assays: Direct Target Interaction
The first step in validating a compound's mechanism of action is to confirm its direct interaction with the purified protein target in a cell-free system. These assays measure binding affinity (Kd) or functional inhibition (IC50).
Comparison of L3MBTL1 Inhibitors
The following table summarizes the biochemical potency of this compound and a comparable L3MBTL1 inhibitor, UNC669.
| Compound | Target | Assay Type | Metric | Value (µM) | Selectivity |
| This compound | L3MBTL1 | Peptide Competition | IC50 | 3.9[1] | L3MBTL3 (IC50 = 3.2 µM)[1] |
| UNC669 | L3MBTL1 | Peptide Competition | IC50 | 6[1] | ~5-fold vs L3MBTL3 (IC50=35µM)[1][2] |
| UNC669 | L3MBTL1 | Fluorescence Polarization | Kd | 10[2] | >10-fold vs other reader domains[2] |
Key Biochemical Assay: AlphaLISA
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based immunoassay used to measure biomolecular interactions. It is an ideal primary assay to screen for and characterize inhibitors that disrupt the interaction between a reader domain and a methylated histone peptide.
Experimental Protocol: L3MBTL1 AlphaLISA Competition Assay
-
Reagent Preparation : Prepare assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA). Dilute His-tagged L3MBTL1 protein and biotinylated H4K20me1 peptide to desired concentrations in assay buffer. Serially dilute this compound in DMSO, then further dilute in assay buffer.
-
Reaction Incubation : In a 384-well microplate, add 5 µL of this compound dilution, followed by 5 µL of His-L3MBTL1. Incubate for 15 minutes at room temperature.
-
Peptide Addition : Add 5 µL of biotinylated H4K20me1 peptide to initiate the competition reaction. Incubate for 30 minutes at room temperature.
-
Bead Addition : Add 5 µL of a mixture containing streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads. Incubate for 60 minutes in the dark at room temperature.
-
Data Acquisition : Read the plate on an Alpha-enabled plate reader, measuring signal emission at 615 nm.
-
Data Analysis : Plot the AlphaLISA signal against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
Cellular Assays: Target Engagement and Functional Effects
Confirming that a compound enters cells and binds to its intended target is a critical orthogonal step. Furthermore, this target engagement should lead to a measurable downstream biological effect consistent with the target's known function.
Proposed Orthogonal Assay 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a native cellular environment. It operates on the principle that when a ligand binds to its target protein, the protein becomes thermodynamically stabilized, increasing its resistance to heat-induced denaturation.
Experimental Protocol: CETSA for L3MBTL1
-
Cell Culture and Treatment : Culture a suitable cell line (e.g., HEK293T, U2OS) to ~80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Heating : Harvest cells and resuspend in PBS. Aliquot cell suspensions into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler.
-
Lysis : Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen flash-freezing followed by thawing at 25°C).
-
Separation : Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.
-
Quantification : Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble L3MBTL1 using a quantitative method like Western blotting or ELISA.
-
Data Analysis : For each treatment condition, plot the relative amount of soluble L3MBTL1 against the temperature. A rightward shift in the melting curve for this compound-treated samples compared to the vehicle control indicates thermal stabilization and confirms cellular target engagement.
Proposed Orthogonal Assay 2: Gene Expression Profiling
Since L3MBTL1 is a transcriptional repressor, its inhibition by this compound should lead to the de-repression (upregulation) of its target genes. Gene expression profiling via quantitative PCR (qPCR) or RNA-sequencing can provide functional evidence of this compound's activity. Studies on L3MBTL1 knockdown have implicated it in the repression of cell cycle regulators. For instance, depletion of L3MBTL1 in U2OS cells leads to a G2/M arrest.[3] While one study showed that knockout of L3MBTL1 did not affect Cyclin E expression in mouse embryonic fibroblasts[4], its role as a repressor of E2F targets makes this pathway a key area of investigation.
Experimental Protocol: Target Gene Expression Analysis by qPCR
-
Cell Treatment : Plate cells (e.g., U2OS) and allow them to adhere. Treat cells with a dose-range of this compound, a negative control compound, and vehicle (DMSO) for a specified time (e.g., 24-48 hours).
-
RNA Extraction : Harvest the cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR) : Perform qPCR using primers specific for known or putative L3MBTL1 target genes (e.g., CCNE1 (Cyclin E), p53 pathway genes) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis : Calculate the relative change in gene expression for this compound-treated samples compared to vehicle-treated controls using the ΔΔCt method. A dose-dependent increase in the expression of target genes provides strong functional evidence of L3MBTL1 inhibition.
Conclusion
Confirming the mechanism of action for a targeted inhibitor like this compound requires a rigorous, multi-pronged strategy. The orthogonal assays described here build a comprehensive evidence package, moving from direct biochemical interaction to confirmation of target engagement in a native cellular context, and finally to the intended downstream functional consequences. While biochemical data confirms this compound as a micromolar inhibitor of the L3MBTL1-histone interaction, further cellular studies, such as CETSA and gene expression profiling, are essential to fully validate its mechanism of action and justify its use as a chemical probe for studying L3MBTL1 biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nCounter® PanCancer Immune Profiling Panel (NanoString Technologies, Inc., Seattle, WA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
UNC926 as a Reference Compound for Novel L3MBTL1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a methyl-lysine reader protein that plays a crucial role in transcriptional repression, chromatin compaction, and the DNA damage response. Its involvement in various cellular processes has made it an attractive target for the development of novel therapeutics. UNC926 has historically served as a valuable tool compound for studying L3MBTL1 biology. This guide provides a comprehensive comparison of this compound with other known L3MBTL1 inhibitors, presenting key performance data, detailed experimental protocols for inhibitor characterization, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of L3MBTL1 Inhibitors
This compound is a methyl-lysine (Kme) reader domain inhibitor that targets L3MBTL1 with a reported half-maximal inhibitory concentration (IC50) of 3.9 μM.[1][2] It also shows some activity against the close homolog L3MBTL3 (IC50 = 3.2 μM).[1] While a useful tool, its modest potency and cross-reactivity have prompted the search for more potent and selective inhibitors. This section compares this compound with other reported L3MBTL1 inhibitors.
| Compound | L3MBTL1 IC50 (μM) | L3MBTL1 Kd (μM) | L3MBTL3 IC50 (μM) | Selectivity Notes | Assay Method(s) |
| This compound | 3.9[1][2] | 3.9[3][4] | 3.2[1] | ~1.2-fold selective for L3MBTL3 over L3MBTL1. No significant binding to CBX7 or 53BP1.[1] | AlphaScreen, Peptide Pull-down |
| UNC1215 | 1.0[5] / 2.0[6] | - | 0.04[7] | >50-fold selective for L3MBTL3 over L3MBTL1.[8] | AlphaScreen |
| UNC669 | 6[9] / 4.2[10] | 5 | 35[11] / 3.1[10] | 5- to 11-fold selective for L3MBTL1 over L3MBTL3 and L3MBTL4.[9][11] | AlphaScreen, Isothermal Titration Calorimetry (ITC) |
L3MBTL1 Signaling Pathway and Inhibition
L3MBTL1 is a key player in the DNA Damage Response (DDR). In the absence of DNA damage, L3MBTL1 binds to monomethylated p53 at lysine 382 (p53K382me1), repressing the transcription of p53 target genes.[12][13] Upon DNA damage, L3MBTL1 is removed from chromatin, allowing for the recruitment of DNA repair proteins like 53BP1 and the activation of p53-mediated cell cycle arrest and apoptosis.[12] L3MBTL1 inhibitors, such as this compound, are hypothesized to mimic the cellular response to DNA damage by preventing L3MBTL1 from binding to its methylated targets, thereby activating p53-dependent pathways.
Experimental Protocols for L3MBTL1 Inhibitor Characterization
A multi-assay approach is crucial for the comprehensive characterization of novel L3MBTL1 inhibitors. A typical screening cascade involves a high-throughput primary screen to identify initial hits, followed by secondary biochemical and biophysical assays to confirm potency and mechanism of action, and finally cellular assays to assess target engagement and functional effects.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is a common high-throughput screening method to measure the inhibition of the L3MBTL1-histone peptide interaction.
Principle: A biotinylated histone peptide (e.g., H4K20me1) is captured by streptavidin-coated donor beads, and a tagged L3MBTL1 protein (e.g., GST- or His-tagged) is captured by corresponding acceptor beads. When L3MBTL1 binds to the histone peptide, the beads are brought into proximity, allowing for the generation of a chemiluminescent signal upon excitation. Inhibitors that disrupt this interaction will lead to a decrease in the signal.
Protocol Outline:
-
Reagent Preparation:
-
Dilute GST-L3MBTL1 protein and biotinylated histone peptide in assay buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound).
-
-
Reaction Setup (384-well plate):
-
Add assay buffer, biotinylated histone peptide, and test compound to each well.
-
Initiate the binding reaction by adding the diluted GST-L3MBTL1 protein.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Add Glutathione Acceptor beads and incubate for 30-60 minutes.
-
Add Streptavidin Donor beads and incubate for 30-60 minutes in the dark.
-
Read the plate on an Alpha-enabled plate reader.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule.
Principle: A fluorescently labeled histone peptide (e.g., FITC-H4K20me1) will tumble rapidly in solution, resulting in a low polarization value. Upon binding to the much larger L3MBTL1 protein, the tumbling of the peptide is slowed, leading to an increase in the polarization value. Competitive inhibitors will displace the fluorescent peptide from L3MBTL1, causing a decrease in the polarization signal.
Protocol Outline:
-
Reagent Preparation:
-
Prepare solutions of L3MBTL1 protein, fluorescently labeled histone peptide, and test compounds in FP buffer.
-
-
Reaction Setup (384-well black plate):
-
Add L3MBTL1 protein and test compound to each well.
-
Add the fluorescently labeled histone peptide to initiate the binding reaction.
-
Incubate for 1-2 hours at room temperature to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters.
-
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol Outline:
-
Sample Preparation:
-
Prepare solutions of L3MBTL1 protein and the inhibitor in the same buffer to minimize heat of dilution effects.
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Load the L3MBTL1 solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the titration syringe.
-
Perform a series of small injections of the inhibitor into the L3MBTL1 solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-change peaks and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters.
-
NanoBRET™ Target Engagement Assay
This cellular assay measures the binding of a compound to its target protein within living cells.
Principle: L3MBTL1 is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to L3MBTL1 is added (the energy acceptor). When the tracer binds to the L3MBTL1-NanoLuc fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and binds to L3MBTL1 will compete with the tracer, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding the L3MBTL1-NanoLuc fusion protein.
-
-
Assay Setup (in live cells):
-
Plate the transfected cells in a 96- or 384-well plate.
-
Add a serial dilution of the test compound and incubate.
-
Add the NanoBRET™ tracer and the Nano-Glo® substrate.
-
-
Detection:
-
Measure the donor and acceptor emission signals on a luminometer capable of detecting BRET.
-
Calculate the BRET ratio to determine the extent of target engagement.
-
Logical Comparison of L3MBTL1 Inhibitors
The development of novel L3MBTL1 inhibitors aims to improve upon the potency and selectivity of reference compounds like this compound. The ideal inhibitor would exhibit high affinity for L3MBTL1 with minimal off-target effects, particularly against other MBT domain-containing proteins.
Conclusion
This compound has been an important pharmacological tool for probing the function of L3MBTL1. However, its moderate potency and selectivity highlight the need for the development of improved chemical probes. The assays and workflows described in this guide provide a robust framework for the identification and characterization of novel, more potent, and selective L3MBTL1 inhibitors. Such compounds will be invaluable for further elucidating the therapeutic potential of targeting this key epigenetic reader protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UNC-926|this compound|Kme reader domain inhibitor [dcchemicals.com]
- 3. medkoo.com [medkoo.com]
- 4. UNC 926 hydrochloride | CAS 1782573-49-2 | this compound HCl | Tocris Bioscience [tocris.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Probe UNC1215 | Chemical Probes Portal [chemicalprobes.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. genecards.org [genecards.org]
Independent Validation of UNC926 as a Chemical Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent validation of UNC926 as a chemical probe for the methyl-lysine reader protein L3MBTL1. Its performance is objectively compared with an alternative probe, UNC1215, supported by available experimental data. This document is intended to help researchers make informed decisions when selecting a chemical probe for studying the function and therapeutic potential of L3MBTL1 and related proteins.
Introduction to this compound and its Target, L3MBTL1
This compound is a chemical probe designed to inhibit the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1) protein. L3MBTL1 is a "reader" of histone methylation, a key post-translational modification that regulates chromatin structure and gene expression. Specifically, L3MBTL1 recognizes and binds to mono- and di-methylated lysine residues on histones, leading to chromatin compaction and transcriptional repression. Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer.
One of the key signaling pathways regulated by L3MBTL1 involves the tumor suppressor protein p53. L3MBTL1 can bind to monomethylated p53 at lysine 382 (p53K382me1), leading to the repression of p53 target genes such as CDKN1A (p21), which is a critical regulator of cell cycle arrest.[1][2][3][4]
Comparative Analysis: this compound vs. UNC1215
A critical aspect of validating a chemical probe is understanding its selectivity for its intended target over other related proteins. In the context of this compound, a key off-target is the closely related protein L3MBTL3. For a comparative perspective, we are including UNC1215, a potent and selective inhibitor of L3MBTL3.
Table 1: In Vitro Potency and Selectivity of this compound and UNC1215
| Compound | Primary Target | IC50 (Primary Target) | Off-Target | IC50 (Off-Target) | Selectivity | Assay Method |
| This compound | L3MBTL1 | 3.9 µM | L3MBTL3 | 3.2 µM | ~1.2-fold for L3MBTL1 over L3MBTL3 | Fluorescence Polarization |
| UNC1215 | L3MBTL3 | 40 nM | L3MBTL1 | >2 µM (>2000 nM) | >50-fold for L3MBTL3 over L3MBTL1 | AlphaScreen |
Note: The IC50 values were determined using different assay formats, which should be considered when directly comparing potencies.
Experimental Data and Observations
This compound demonstrates a low micromolar inhibition of L3MBTL1. However, it exhibits nearly equal potency for the closely related protein L3MBTL3, indicating a lack of selectivity between these two paralogs.
In contrast, UNC1215 is a highly potent inhibitor of L3MBTL3 with an IC50 of 40 nM.[5] Importantly, it displays a selectivity of over 50-fold for L3MBTL3 compared to L3MBTL1 and other methyl-lysine reader domains.[5][6] This high selectivity makes UNC1215 a more suitable tool for specifically interrogating the function of L3MBTL3. Given the limited selectivity of this compound, caution is advised when interpreting cellular data, as observed phenotypes may be due to the inhibition of both L3MBTL1 and L3MBTL3.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for L3MBTL1 Inhibition (this compound)
This protocol is based on the general methodology for FP assays with methyl-lysine reader inhibitors.
-
Reagents:
-
L3MBTL1 protein (recombinant)
-
Fluorescently labeled peptide probe corresponding to a known L3MBTL1 binding partner (e.g., a histone H4K20me1 peptide)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
-
Procedure:
-
Add assay buffer to the wells of a black, low-volume 384-well plate.
-
Add the fluorescently labeled peptide probe to all wells at a final concentration predetermined to give an optimal FP signal.
-
Add varying concentrations of this compound to the experimental wells. For control wells, add DMSO vehicle.
-
Add the L3MBTL1 protein to all wells except for the "no protein" control.
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 value by plotting the FP signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
AlphaScreen Assay for L3MBTL3 Inhibition (UNC1215)
This protocol is based on the published methods for assessing UNC1215 activity.[5][7]
-
Reagents:
-
GST-tagged L3MBTL3 protein
-
Biotinylated histone peptide substrate (e.g., H4K20me2)
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
AlphaScreen Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
UNC1215 (dissolved in DMSO)
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well ProxiPlate.
-
Add the biotinylated histone peptide and GST-L3MBTL3 protein to the wells.
-
Add varying concentrations of UNC1215 to the experimental wells. For control wells, add DMSO vehicle.
-
Incubate for 15-30 minutes at room temperature.
-
Add a mixture of Streptavidin-Donor and anti-GST Acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate the IC50 value by plotting the AlphaScreen signal against the logarithm of the UNC1215 concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
L3MBTL1 Signaling Pathway in p53 Regulation
Caption: L3MBTL1-p53 signaling pathway.
Comparative Experimental Workflow
Caption: Comparative experimental workflow.
Conclusion and Recommendations
The independent validation of this compound reveals that while it is a useful tool for inhibiting L3MBTL1 in the low micromolar range, its utility as a highly selective chemical probe is limited by its significant off-target activity against L3MBTL3. For studies where discriminating between the functions of L3MBTL1 and L3MBTL3 is critical, the use of this compound alone may lead to ambiguous results.
For researchers specifically interested in the function of L3MBTL3, UNC1215 is a demonstrably superior chemical probe due to its high potency and excellent selectivity. When studying L3MBTL1, it is recommended to use this compound in conjunction with appropriate control experiments, such as using UNC1215 to delineate L3MBTL3-specific effects or employing genetic knockdown approaches to confirm the on-target effects of this compound on L3MBTL1. As with any chemical probe, it is crucial to use the lowest effective concentration and to include a structurally related inactive control compound if available.
References
- 1. The MBT repeats of L3MBTL1 link SET8-mediated p53 methylation at lysine 382 to target gene repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structure-activity relationships of L3MBTL3 inhibitors: flexibility of the dimer interface - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of UNC926: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of UNC926, a methyl-lysine (Kme) reader domain inhibitor. Adherence to these procedures is critical to mitigate risks and ensure environmental responsibility.
This compound, identified by the chemical name (3-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone and CAS number 1184136-10-4, presents specific hazards that necessitate careful management.[1]
Hazard and Safety Information
A thorough understanding of the hazards associated with this compound is the first step in safe handling and disposal. The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Do not eat, drink or smoke when using this product. IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Wear protective gloves/protective clothing and eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapours/spray. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Experimental Workflow for Disposal
The following diagram outlines the procedural steps for the safe disposal of this compound waste. This workflow is designed to guide laboratory personnel through the process, from initial waste generation to final collection by a licensed carrier.
Caption: Workflow for the proper disposal of this compound.
Detailed Disposal Procedures
1. Waste Collection and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be collected as hazardous waste.
-
Use a designated, chemically compatible, and leak-proof container for waste accumulation. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(3-Bromophenyl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone".
2. Storage:
-
Store the hazardous waste container in a well-ventilated and designated satellite accumulation area.
-
Keep the container tightly closed except when adding waste.[1]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[1]
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including but not limited to:
-
Nitrile or other chemical-resistant gloves.
-
Safety glasses with side shields or chemical splash goggles.
-
A standard laboratory coat.
-
4. Spill and Leak Procedures:
-
In the event of a spill, prevent further spread.
-
Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]
-
Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.
-
Ensure the cleanup area is well-ventilated.
5. Final Disposal:
-
The disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[1] Do not dispose of this compound down the drain or in regular trash.
-
Follow your institution's specific protocols for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection form.
-
Contaminated empty containers should also be treated as hazardous waste unless triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. For further information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier of this compound.
References
Essential Safety & Operational Guidance for Handling UNC926
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of novel chemical compounds is paramount. This document provides immediate and essential safety, logistical, and operational guidance for UNC926, a methyl-lysine (Kme) reader domain inhibitor.
Chemical and Physical Properties of this compound
A clear understanding of the compound's properties is the first step in safe handling. The following table summarizes the key identifiers and physical characteristics of this compound.
| Property | Value | Source |
| IUPAC Name | (3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride | PubChem[1] |
| Molecular Formula | C₁₆H₂₁BrN₂O | DC Chemicals[2] |
| Molecular Weight | 337.261 g/mol | DC Chemicals[2] |
| CAS Number | 1184136-10-4 | DC Chemicals[2] |
| Inhibition Target | L3MBTL1 | DC Chemicals[2] |
| IC₅₀ | 3.9 μM | DC Chemicals[2] |
Hazard Identification and Personal Protective Equipment (PPE)
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoid inhalation of any dust or aerosols. |
Standard Operating Procedure for Handling this compound
Adherence to a strict operational plan minimizes risk and ensures the integrity of the compound and the experiment.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure safety showers and eyewash stations are readily accessible and have been recently tested.
2. Handling and Weighing:
-
Before handling, ensure all necessary PPE is correctly worn.
-
When weighing, use an analytical balance within a fume hood or a ventilated balance enclosure to prevent the dispersal of fine powder.
-
Use disposable spatulas or weigh boats to avoid cross-contamination.
3. Dissolution:
-
If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.
-
The recommended storage for this compound in DMSO is for 2 weeks at 4°C or 6 months at -80°C.[2]
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill surface.
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
